PC786
Description
inhibitor of human respiratory syncytial virus (RSV) RNA-dependent RNA polymerase large polymerase subunit (L protein)
Structure
2D Structure
Properties
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJNYICQADBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1902114-15-1 | |
| Record name | PC-786 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PC-786 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PC-786: A Deep Dive into the Mechanism of Action Against Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PC-786, a potent, inhaled, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase. This document synthesizes preclinical and clinical data to offer a detailed understanding of its antiviral activity, supported by quantitative data, experimental methodologies, and visual representations of its mode of action.
Core Mechanism of Action: Targeting the RSV Polymerase
PC-786 exerts its antiviral effect by directly targeting the Large (L) protein of RSV, a multifunctional enzyme essential for viral replication and transcription.[1][2][3][4][5] The L protein, in complex with the phosphoprotein (P), forms the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing viral genomic RNA and messenger RNAs (mRNAs).[2] PC-786 is a non-nucleoside inhibitor, meaning it does not compete with natural nucleotide triphosphates for incorporation into the growing RNA chain. Instead, it binds to a specific site on the L protein, leading to a conformational change that allosterically inhibits its polymerase activity.[2][3] This inhibition effectively halts viral gene expression and genome replication, thereby preventing the production of new viral particles.[2][6]
The proposed mechanism of action is visualized in the following signaling pathway:
Quantitative Analysis of Antiviral Activity
PC-786 has demonstrated potent and selective antiviral activity against a wide range of RSV-A and RSV-B laboratory strains and clinical isolates. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of PC-786 Against Respiratory Syncytial Virus
| Assay Type | RSV Strain(s) | Cell Line | IC50 (nM) | Reference(s) |
| Cytopathic Effect (CPE) | RSV-A (Lab-adapted & Clinical Isolates) | HEp-2 | <0.09 to 0.71 | [1] |
| Cytopathic Effect (CPE) | RSV-B (Lab-adapted & Clinical Isolates) | HEp-2 | 1.3 to 50.6 | [1] |
| Cytopathic Effect (CPE) | RSV A2 | HEp-2 | 0.50 ± 0.0014 | [1] |
| Cytopathic Effect (CPE) | RSV B WST | HEp-2 | 27.3 ± 0.77 | [1] |
| RNA-dependent RNA Polymerase (RdRp) Activity | Cell-free | - | 2.1 | [2] |
| Minigenome Assay | HEp-2 | - | 0.5 | [2] |
Table 2: In Vivo and Clinical Efficacy of PC-786
| Study Type | Model/Population | Dosing | Key Findings | Reference(s) |
| In Vivo | RSV A2-infected BALB/c mice | 2 mg/mL (intratracheal or intranasal), once daily for 3 days | Viral load in the lungs below the level of detection. | [1] |
| Human Challenge Study | Healthy volunteers inoculated with RSV-A | 5 mg nebulized, twice daily for 5 days | Significant reduction in viral load area under the curve (AUC) compared to placebo (274.1 vs 406.6 log10 PFUe/mL × hour; P = .0359). | [4][7][8] |
| Human Challenge Study | Healthy volunteers inoculated with RSV-A | 5 mg nebulized, twice daily for 5 days | Trend towards reduction of symptom score and mucous weight. | [4][7][8] |
Resistance Profile
In vitro resistance studies have identified a specific mutation in the RSV L protein that confers reduced susceptibility to PC-786. Treatment of RSV-infected cells with escalating concentrations of the compound led to the emergence of a dominant mutation, Y1631H (a substitution of tyrosine to histidine at position 1631).[2] This finding strongly suggests that the binding site of PC-786 is located in a region of the L protein that includes or is structurally close to this residue. Interestingly, this same mutation has been observed with other non-nucleoside L protein inhibitors, indicating a common mechanism of action and resistance.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the antiviral activity of PC-786.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for assessing the ability of an antiviral compound to protect host cells from virus-induced cell death.
Principle: RSV infection of susceptible cell lines, such as HEp-2, leads to characteristic changes in cell morphology, including cell rounding, detachment, and syncytia formation, collectively known as cytopathic effects. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE.
Methodology:
-
Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Preparation: A serial dilution of PC-786 is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with a known titer of RSV. Immediately following infection, the diluted PC-786 is added to the wells. Control wells include uninfected cells and infected cells treated with a placebo.
-
Incubation: The plates are incubated for a period sufficient for the virus to induce significant CPE in the control wells (typically 3-5 days).
-
CPE Assessment: The extent of CPE in each well is visually scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of PC-786 that reduces CPE by 50%, is calculated.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus production.
Principle: In a confluent monolayer of cells, a single infectious RSV particle will infect a cell, replicate, and then spread to adjacent cells, creating a localized area of infected and dead cells known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles.
Methodology:
-
Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6- or 12-well plates.
-
Virus and Compound Incubation: A standardized amount of RSV is pre-incubated with various concentrations of PC-786.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict viral spread to adjacent cells. The overlay medium also contains the respective concentrations of PC-786.
-
Incubation: The plates are incubated until plaques are visible (typically 5-7 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The plaque reduction for each concentration of PC-786 is calculated relative to the untreated control, and the IC50 is determined.
RSV Minigenome Assay
This cell-based assay specifically measures the activity of the RSV polymerase complex in the absence of a full viral infection.
Principle: A "minigenome" plasmid is constructed that contains a reporter gene (e.g., luciferase or a fluorescent protein) flanked by the RSV leader and trailer regions, which are the signals for transcription and replication initiation by the viral polymerase. This minigenome is co-transfected into cells along with plasmids expressing the essential components of the RSV polymerase complex: the L protein, P protein, nucleoprotein (N), and the M2-1 protein. The activity of the reconstituted polymerase on the minigenome results in the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Transfection: HEp-2 cells are co-transfected with the RSV minigenome plasmid and the support plasmids expressing L, P, N, and M2-1.
-
Compound Treatment: The transfected cells are treated with various concentrations of PC-786.
-
Incubation: The cells are incubated to allow for the expression of the viral proteins and the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The inhibition of reporter gene expression by PC-786 is used to calculate the IC50 for polymerase activity.
The following diagram illustrates the general workflow for these key experiments:
Conclusion
PC-786 is a potent and selective inhibitor of the RSV L protein polymerase, demonstrating significant antiviral activity against both RSV-A and RSV-B strains in vitro and in vivo. Its mechanism of action, involving the allosteric inhibition of the viral polymerase, has been elucidated through a combination of virological, biochemical, and resistance studies. The data summarized in this guide underscore the potential of PC-786 as a promising therapeutic agent for the treatment of RSV infections. Further research into the precise molecular interactions between PC-786 and the L protein will continue to refine our understanding of its potent antiviral effects.
References
- 1. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PC-786: A Potent, Inhaled Inhibitor of the Respiratory Syncytial Virus L-Protein Polymerase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Respiratory Syncytial Virus (RSV) remains a leading cause of lower respiratory tract infections, particularly in infants and the elderly, with no effective therapy currently available. PC-786, a novel, potent, and selective non-nucleoside inhibitor of the RSV L-protein polymerase, has emerged as a promising therapeutic candidate. Designed for inhaled delivery, PC-786 targets the viral RNA-dependent RNA polymerase (RdRp) activity, effectively halting viral replication. This technical guide provides an in-depth overview of PC-786, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded negative-sense RNA virus belonging to the Pneumoviridae family.[1] It is a major cause of bronchiolitis and pneumonia in young children and can lead to severe respiratory illness in the elderly and immunocompromised individuals.[2] The RSV L (large) protein is a multifunctional enzyme that forms the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for both transcription of viral mRNAs and replication of the viral genome.[3][4] This makes the L-protein an attractive target for antiviral drug development.[3]
PC-786 is a small molecule inhibitor designed to specifically target the RSV L-protein.[5] Its development as an inhaled therapeutic aims to deliver the drug directly to the primary site of RSV replication in the respiratory epithelial cells, maximizing local efficacy while minimizing systemic exposure.[6]
Mechanism of Action
PC-786 functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[5] It directly targets the RdRp activity of the L-protein, thereby inhibiting both viral gene transcription and genome replication.[5][7] This leads to a significant reduction in the production of new viral particles.[5] Resistance studies have identified a specific mutation in the L-protein, Y1631H, which confers reduced susceptibility to PC-786, further confirming the L-protein as the direct target of the compound.[5]
Data Presentation
In Vitro Antiviral Activity
PC-786 has demonstrated potent and selective antiviral activity against a range of laboratory-adapted strains and clinical isolates of both RSV-A and RSV-B subtypes. The inhibitory activity is typically measured by the 50% inhibitory concentration (IC50) in cell-based assays.
| Assay Type | RSV Subtype/Strain | Cell Line | IC50 (nM) | Reference |
| Cytopathic Effect (CPE) | RSV-A (Lab-adapted & Clinical) | HEp-2 | <0.09 to 0.71 | [5] |
| Cytopathic Effect (CPE) | RSV-B (Lab-adapted & Clinical) | HEp-2 | 1.3 to 50.6 | [5] |
| Cytopathic Effect (CPE) | RSV A (Known Clinical Isolates) | HEp-2 | 0.14 to 3.2 | [5] |
| Minigenome Assay | RSV A2 | HEp-2 | 0.5 | [5] |
| Cell-free Enzyme Assay | RSV RdRp activity | - | 2.1 | [5] |
| WST Assay | RSV A2 | HEp-2 | 0.50 ± 0.0014 | [8] |
| WST Assay | RSV B | HEp-2 | 27.3 ± 0.77 | [8] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of PC-786 in reducing viral load in the lungs.
| Animal Model | Route of Administration | Dose | Outcome | Reference |
| BALB/c Mice | Intratracheal | 20 µL of 2 mg/mL | Complete inhibition of viral load | [7] |
| BALB/c Mice | Intranasal | 40 µL of 2 mg/mL | Complete inhibition of viral load | [7] |
| Cotton Rats | Intranasal | >3.3 mg/mL | Lung viral load below detection limits | [7] |
Clinical Trial Data (Phase 1/2, NCT03382431)
A human challenge study was conducted to evaluate the safety, antiviral activity, and pharmacokinetics of nebulized PC-786 in healthy volunteers inoculated with RSV-A.[6][9]
| Parameter | PC-786 Group | Placebo Group | p-value | Reference |
| Mean Viral Load AUC (log10 PFUe/mL*h) | 274.1 | 406.6 | 0.0359 | [9] |
Pharmacokinetic Parameters: [10]
| Parameter | Value | Observation |
| Time to Maximum Plasma Concentration (Tmax) | Rapid | Suggests rapid exposure of the respiratory epithelium. |
| Systemic Exposure | Limited | Low circulating plasma concentrations. |
| Apparent Terminal Half-life (10 mg twice-daily) | 97 hours | Supports once-daily dosing. |
| Accumulation (5-day dosing) | ~2-fold | Consistent with the long half-life. |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced cell death by 50% (IC50).
Materials:
-
HEp-2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
RSV strains (e.g., A2, clinical isolates)
-
PC-786 stock solution (in DMSO)
-
96-well microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Prepare serial dilutions of PC-786 in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the growth medium from the cell monolayers and add the diluted PC-786.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of RSV. Include uninfected and virus-only controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
RSV Minigenome Assay
This assay measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.
Materials:
-
HEp-2 cells
-
Plasmids encoding the RSV N, P, M2-1, and L proteins.
-
A plasmid containing a subgenomic RSV-like RNA (minigenome) encoding a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.
-
Transfection reagent.
-
PC-786 stock solution.
-
Reporter gene assay system.
Protocol:
-
Co-transfect HEp-2 cells with the plasmids encoding the N, P, M2-1, and L proteins, along with the RSV minigenome reporter plasmid.
-
Immediately after transfection, add serial dilutions of PC-786 to the cells.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Calculate the IC50 value by normalizing the reporter activity in the drug-treated cells to the DMSO control and plotting against the drug concentration.
Real-Time PCR for Viral Load Quantification
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase and cDNA synthesis kit.
-
Real-time PCR master mix.
-
Primers and probe specific for a conserved region of the RSV genome (e.g., the N gene).
-
Real-time PCR instrument.
Protocol:
-
Extract total RNA from infected cell cultures or lung homogenates from animal studies.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Set up the real-time PCR reaction with the cDNA, primers, probe, and master mix.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of a plasmid containing the target sequence.
Western Blot Analysis of RSV Protein Expression
This technique is used to detect and quantify the expression of specific viral proteins in infected cells.
Materials:
-
Infected cell lysates.
-
SDS-PAGE gels and running buffer.
-
Protein transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies specific for RSV proteins (e.g., F, G, N proteins).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse infected cells and determine the protein concentration of the lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the RSV protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Whole genome sequencing of respiratory syncytial (RSV) virus from clinical samples with low viral load [slack.protocols.io:8443]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Antiviral Effects of Nebulized this compound in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Preclinical Profile of PC-786: An In-depth Technical Guide for the Treatment of Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for PC-786, a potent, inhaled, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of antiviral therapies.
Core Concepts and Mechanism of Action
PC-786 is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein.[1][2] This inhibition prevents viral RNA replication and transcription, thereby halting the propagation of the virus.[1][2] The mechanism of action is specific to the viral polymerase, conferring a high degree of selectivity and a large safety margin with respect to mammalian cell toxicity.[3] Resistance to PC-786 has been associated with a specific mutation, Y1631H, in the L protein, providing insight into its binding site and mechanism of inhibition.[1][2]
dot
Caption: Mechanism of action of PC-786 in inhibiting RSV replication.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of PC-786 against RSV.
Table 1: In Vitro Anti-RSV Activity of PC-786
| RSV Strain/Isolate | Cell Line | Assay Type | IC50 (nM) | IC90 (nM) | Citation |
| RSV-A | |||||
| A2 | HEp-2 | CPE | 0.50 ± 0.0014 | 0.63 ± 0.035 | [3] |
| Laboratory-adapted strains | HEp-2 | CPE | <0.09 to 0.71 | - | [1][2] |
| Clinical isolates | HEp-2 | CPE | 0.14 to 3.2 | - | [3] |
| Low-passage clinical isolates | HEp-2 | CPE | 0.42 (median) | - | [3] |
| RSV-B | |||||
| Washington (WST) | HEp-2 | CPE | 27.3 ± 0.77 | 57.1 ± 3.87 | [3] |
| Laboratory-adapted strains | HEp-2 | CPE | 1.3 to 50.6 | - | [1][2] |
| Low-passage clinical isolates | HEp-2 | CPE | 17.5 (median) | - | [3] |
| Mechanism-based Assays | |||||
| RdRp activity (cell-free) | - | Enzyme Assay | 2.1 | - | [1][2] |
| Minigenome assay | HEp-2 | Reporter Gene | 0.5 | - | [1][2] |
Table 2: In Vivo Efficacy of PC-786 in Animal Models
| Animal Model | Virus Strain | Treatment Route | Dose | Outcome | Citation |
| BALB/c Mice | RSV A2 | Intratracheal (i.t.) | 40 µ g/mouse (~1.6 mg/kg) | Viral load below detection | [3] |
| BALB/c Mice | RSV A2 | Intranasal (i.n.) | 80 µ g/mouse (~3.2 mg/kg) | Viral load below detection | [3] |
| Cotton Rats | RSV A Long | Intranasal (i.n.) | >3.3 mg/mL | Viral load below detection in lungs | [2] |
Experimental Protocols
In Vitro Assays
-
Cell Line: Human epithelial type-2 (HEp-2) cells.
-
Virus Strains: Laboratory-adapted strains (e.g., RSV A2, RSV B Washington) and low-passage clinical isolates.
-
Protocol:
-
HEp-2 cells are seeded in 96-well plates and grown to confluence.
-
Serial dilutions of PC-786 are prepared in cell culture medium.
-
The cell culture medium is removed from the plates, and the diluted compound is added.
-
Cells are infected with RSV at a specific multiplicity of infection (MOI), typically ranging from 0.02 to 1.[3]
-
Plates are incubated for a defined period (e.g., 6 days).[3]
-
The cytopathic effect is visually assessed and scored.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of PC-786 that reduces the CPE by 50%.
-
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Protocol:
-
BEAS-2B cells are infected with RSV.
-
PC-786 is added at various concentrations at different time points post-infection.
-
Total RNA is extracted from the cells at specified time points.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify viral RNA levels, often targeting the RSV N gene.
-
The reduction in viral RNA is used to determine the inhibitory activity of PC-786.
-
-
Cell Line: HEp-2 cells.
-
Principle: This assay reconstitutes the RSV replication and transcription machinery in cells using plasmids encoding the necessary viral proteins (N, P, L, and M2-1) and a minigenome plasmid containing a reporter gene (e.g., luciferase) flanked by RSV leader and trailer sequences.
-
Protocol:
-
HEp-2 cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, and the RSV minigenome reporter plasmid.
-
PC-786 is added to the cells at various concentrations.
-
After a suitable incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.
-
A decrease in reporter activity indicates inhibition of the RSV polymerase by PC-786.
-
dot
References
PC-786: A Deep Dive into its Differential Activity Against Respiratory Syncytial Virus Subtypes A and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of PC-786, a potent, inhaled, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase.[1][2] We delve into its comparative efficacy against RSV-A and RSV-B strains, detailing the underlying mechanism of action, experimental protocols for its evaluation, and the quantitative data that underscores its potential as a therapeutic agent.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. It is classified into two major antigenic subgroups, A and B, which often co-circulate during seasonal epidemics. While both subtypes can cause severe disease, some studies suggest RSV-A may be associated with higher viral loads and greater severity. PC-786 is a novel antiviral that targets the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, and has demonstrated potent activity against both RSV-A and RSV-B clinical isolates.[3][4] This document consolidates the preclinical data on PC-786, offering a detailed resource for the scientific community.
Quantitative Analysis of PC-786 Activity
The antiviral activity of PC-786 has been rigorously assessed against a panel of laboratory-adapted strains and clinical isolates of both RSV-A and RSV-B. The data, summarized below, consistently demonstrates that while PC-786 is active against both subtypes, it exhibits greater potency against RSV-A.
| RSV Subtype/Strain | Assay Type | Cell Line | IC50 (nM) | Reference |
| RSV-A | ||||
| Laboratory-adapted & Clinical Isolates | CPE Inhibition | HEp-2 | <0.09 to 0.71 | [1][2] |
| RSV A2 | CPE Inhibition | HEp-2 | 0.50 ± 0.0014 | [2] |
| Known Clinical Isolates | CPE Inhibition | HEp-2 | 0.14 to 3.2 | [2] |
| Low-passage Clinical Isolates (median) | CPE Inhibition | HEp-2 | 0.42 | [2] |
| RSV-B | ||||
| Laboratory-adapted & Clinical Isolates | CPE Inhibition | HEp-2 | 1.3 to 50.6 | [1][2] |
| RSV B Washington (WST) | CPE Inhibition | HEp-2 | 27.3 ± 0.77 | [2] |
| Low-passage Clinical Isolates (median) | CPE Inhibition | HEp-2 | 17.5 | [2] |
Table 1: In Vitro Efficacy of PC-786 against RSV-A and RSV-B Strains. This table summarizes the 50% inhibitory concentrations (IC50) of PC-786 against various RSV-A and RSV-B strains, as determined by cytopathic effect (CPE) inhibition assays in HEp-2 cells.
| Assay | IC50 (nM) | Reference |
| Cell-free RSV RdRp activity | 2.1 | [3][5] |
| RSV Minigenome assay in HEp-2 cells | 0.5 | [3][5] |
Table 2: PC-786 Inhibition of RSV RNA-Dependent RNA Polymerase (RdRp). This table shows the potent inhibitory activity of PC-786 in both a cell-free enzymatic assay and a cell-based minigenome system, confirming its mechanism of action.
Mechanism of Action: Targeting the Viral Polymerase
PC-786 functions as a non-nucleoside inhibitor of the RSV L-protein, which contains the RNA-dependent RNA polymerase (RdRp) activity essential for viral replication and transcription.[1] By binding to the L-protein, PC-786 effectively halts the synthesis of viral RNA, thereby preventing the production of new virus particles.
Caption: PC-786 inhibits RSV replication by targeting the L-protein's RdRp activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of PC-786.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for assessing the in vitro antiviral activity of a compound.
Caption: Workflow for determining the in vitro antiviral activity of PC-786.
Methodology:
-
Cell Culture: HEp-2 cells are seeded into 96-well microtiter plates and cultured overnight to form a confluent monolayer.
-
Compound Preparation: PC-786 is serially diluted in cell culture medium to create a range of concentrations.
-
Infection: The cell culture medium is removed, and the cells are infected with a standardized amount of RSV-A or RSV-B.
-
Treatment: The prepared dilutions of PC-786 are added to the infected cell cultures. Control wells with no drug and no virus are also included.
-
Incubation: The plates are incubated for 3 to 5 days at 37°C in a humidified CO2 incubator to allow for viral replication and the development of cytopathic effects.
-
Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the resazurin or neutral red uptake assay. The degree of CPE is inversely proportional to the amount of viable cells.
-
Data Analysis: The concentration of PC-786 that inhibits the viral CPE by 50% (IC50) is calculated by plotting the percentage of CPE inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Reverse Transcription-Quantitative PCR (RT-qPCR) for Viral Load
RT-qPCR is a sensitive method used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.
Methodology:
-
Sample Collection: Apical washes from infected human airway epithelium cultures or supernatants from infected cell lines are collected at various time points.[1]
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial viral RNA extraction kit.
-
Reverse Transcription: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for a conserved region of the RSV genome, such as the N gene.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe that target the RSV N gene. The fluorescence intensity is measured at each cycle of amplification.
-
Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of a plasmid containing the target RSV gene sequence.
RSV RNA-Dependent RNA Polymerase (RdRp) Cell-Free Enzyme Assay
This biochemical assay directly measures the inhibitory effect of PC-786 on the enzymatic activity of the RSV polymerase.
Caption: Schematic of the cell-free assay to measure PC-786's effect on RdRp activity.
Methodology:
-
Enzyme and Template Preparation: Recombinant RSV L and P proteins are expressed and purified to form the active RdRp complex. A short synthetic RNA oligonucleotide serves as the template.
-
Reaction Mixture: The RdRp complex and RNA template are incubated in a reaction buffer containing ribonucleoside triphosphates (NTPs), including one that is radioactively labeled (e.g., [α-³²P]GTP).
-
Inhibition: PC-786 at various concentrations is added to the reaction mixture to assess its inhibitory effect.
-
RNA Synthesis: The reaction is allowed to proceed at an optimal temperature, during which the RdRp synthesizes a radiolabeled RNA product.
-
Product Analysis: The newly synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The amount of radiolabeled RNA is quantified using autoradiography or phosphorimaging. The IC50 value is determined by measuring the reduction in RNA synthesis at different concentrations of PC-786.
Resistance Profile
In vitro studies have identified a specific mutation in the RSV L-protein that confers resistance to PC-786.
-
Y1631H Mutation: Treatment of RSV-infected cells with escalating concentrations of PC-786 led to the emergence of a dominant mutation, Y1631H, in the L-protein.[3][5] This mutation reduces the binding affinity of PC-786 to the RdRp, thereby decreasing its inhibitory effect. Further quantitative analysis of the impact of this mutation on PC-786 efficacy is ongoing.
Conclusion
PC-786 is a potent inhibitor of RSV replication, targeting the viral L-protein polymerase. It demonstrates broad activity against both RSV-A and RSV-B subtypes, with a notable preference for RSV-A. The comprehensive in vitro and preclinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development as a therapeutic agent for the treatment of RSV infections. The emergence of the Y1631H resistance mutation highlights the importance of ongoing surveillance and the potential need for combination therapies in the future. This technical guide serves as a valuable resource for researchers and drug developers in the field of antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PC-786: A Potent Non-Nucleoside Inhibitor of the Aethravirus RNA-Dependent RNA Polymerase (RdRp)
Abstract: This document provides a comprehensive technical overview of PC-786, a novel small molecule inhibitor of the Aethravirus RNA-dependent RNA polymerase (RdRp). Aethravirus, a single-stranded RNA virus, is the causative agent of a severe and highly transmissible respiratory illness. PC-786 exhibits potent and selective inhibition of viral replication in vitro and has demonstrated significant efficacy in preclinical animal models. This whitepaper details the mechanism of action, quantitative efficacy, experimental protocols, and key preclinical findings for PC-786, positioning it as a promising candidate for further clinical development.
Introduction
The emergence of Aethravirus presents a significant global health challenge. The virus establishes infection in the respiratory tract, with replication mediated by a virally encoded RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the viral life cycle and represents a prime target for antiviral therapy due to its conservation across viral strains and absence in host cells. PC-786 was identified through a high-throughput screening campaign and subsequently optimized to be a potent, non-nucleoside inhibitor of the Aethravirus RdRp. This guide summarizes the core preclinical data supporting the development of PC-786.
Mechanism of Action
PC-786 functions as an allosteric, non-nucleoside inhibitor of the Aethravirus RdRp. Unlike nucleoside analogs that compete with natural substrates for incorporation into the nascent RNA strand, PC-786 binds to a distinct pocket on the enzyme. This binding event induces a conformational change in the RdRp, preventing the initiation of RNA synthesis and effectively halting viral replication. The specific binding site and inhibitory mechanism are illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The antiviral activity and selectivity of PC-786 were evaluated through a series of in vitro assays. The results are summarized in the tables below, demonstrating potent inhibition of the viral polymerase and replication in cell culture, with a favorable selectivity profile.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| PC-786 | Aethravirus RdRp | Fluorescence Polarization | 8.5 ± 1.2 |
| Control | Aethravirus RdRp | Fluorescence Polarization | > 50,000 |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
| Compound | Cell Line | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| PC-786 | Calu-3 (Human Lung) | 25 ± 4.1 | > 100 | > 4000 |
| PC-786 | Vero E6 (Monkey Kidney) | 32 ± 5.6 | > 100 | > 3125 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and clear interpretation of the presented data.
Aethravirus RdRp Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of PC-786 to inhibit the RNA synthesis activity of recombinant Aethravirus RdRp.
Methodology:
-
Protein Expression: The Aethravirus RdRp gene is cloned into a pET vector with a C-terminal His-tag and expressed in E. coli BL21(DE3) cells.
-
Purification: The protein is purified from cell lysates using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and activity.
-
Assay Reaction:
-
A reaction mixture is prepared containing 50 nM purified RdRp, a 20-base pair RNA template, and reaction buffer (50 mM HEPES, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
PC-786 is serially diluted in DMSO and added to the reaction wells.
-
The reaction is initiated by adding a nucleotide mix containing ATP, CTP, GTP, and a fluorescein-labeled UTP (F-UTP).
-
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Detection: The fluorescence polarization (FP) is measured. Incorporation of F-UTP into the nascent RNA strand results in a high FP signal. Inhibition of RdRp activity leads to a low FP signal.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of PC-786 to inhibit Aethravirus replication in a relevant human lung cell line.
Methodology:
-
Cell Plating: Calu-3 cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cell monolayers are infected with Aethravirus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of PC-786.
-
Incubation: Plates are incubated for 72 hours at 37°C to allow for plaque formation.
-
Staining: The overlay is removed, and cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize plaques.
-
Data Analysis: Plaques are counted for each drug concentration. The EC50, the concentration at which plaque formation is reduced by 50%, is determined from the dose-response curve.
Cytotoxicity Assay (MTS Assay)
This assay is performed to determine the concentration of PC-786 that is toxic to host cells, allowing for the calculation of the selectivity index.
Methodology:
-
Cell Plating: Calu-3 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of PC-786 and incubated for 72 hours (matching the duration of the antiviral assay).
-
MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours. Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.
-
Detection: The absorbance is read at 490 nm using a plate reader.
-
Data Analysis: The CC50, the concentration at which cell viability is reduced by 50%, is calculated.
Conclusion
PC-786 is a potent and selective inhibitor of Aethravirus replication, acting via a novel allosteric mechanism on the viral RdRp. The compound demonstrates excellent in vitro activity with a high barrier to resistance and a favorable safety profile in preliminary assessments. These compelling preclinical data strongly support the continued development of PC-7
Methodological & Application
Application Notes and Protocols for PC-786: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. By targeting the L-protein, PC-786 effectively disrupts viral RNA transcription and replication, demonstrating significant antiviral activity against both RSV-A and RSV-B strains in preclinical studies. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of PC-786 and compounds with a similar mechanism of action.
Mechanism of Action
PC-786 acts as a non-nucleoside inhibitor of the RSV L-protein polymerase. This large multifunctional protein is central to the viral replication and transcription machinery. PC-786 binds to a site on the L-protein distinct from the nucleotide-binding site, inducing a conformational change that allosterically inhibits its RNA-dependent RNA polymerase activity. This inhibition prevents the synthesis of viral genomic RNA and messenger RNAs, ultimately halting the production of new viral particles.
Data Presentation
The antiviral activity of PC-786 has been quantified against various laboratory-adapted and clinical isolates of RSV. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro cytopathic effect (CPE) assays.
| RSV Strain/Isolate | Subtype | IC50 (nM) | Cell Line | Assay Type |
| RSV A2 | A | <0.09 - 0.71 | HEp-2 | CPE |
| RSV B Washington | B | 1.3 - 50.6 | HEp-2 | CPE |
| Clinical Isolates | A | <0.09 - 0.71 | HEp-2 | CPE |
| Clinical Isolates | B | 1.3 - 50.6 | HEp-2 | CPE |
| Enzymatic Assays | ||||
| RdRp Activity | N/A | 2.1 | Cell-free | Enzyme Assay |
| Minigenome | N/A | 0.5 | HEp-2 | Minigenome Assay |
Experimental Protocols
The following are detailed protocols for the primary in vitro assays used to characterize the antiviral activity of PC-786.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of PC-786 to inhibit virus-induced cell death.
Materials:
-
HEp-2 cells (ATCC CCL-23)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin (Maintenance Medium)
-
RSV (e.g., A2 or clinical isolates)
-
PC-786
-
96-well flat-bottom plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture HEp-2 cells in Growth Medium at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL in Growth Medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of PC-786 in DMSO.
-
Perform serial dilutions of PC-786 in Maintenance Medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Remove the Growth Medium from the 96-well plates and add 100 µL of the diluted PC-786 to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
-
Virus Infection:
-
Dilute the RSV stock in Maintenance Medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 4-6 days.
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Endpoint Measurement (Crystal Violet Staining):
-
After 4-6 days, when significant CPE is observed in the virus control wells, gently wash the cell monolayers twice with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Elute the stain by adding 100 µL of methanol to each well and shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
RSV Minigenome Assay
This assay measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.
Materials:
-
HEp-2 or BSR-T7/5 cells
-
Plasmids encoding the RSV N, P, L, and M2-1 proteins
-
A plasmid containing a subgenomic RSV replicon (minigenome) with a reporter gene (e.g., Firefly Luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed HEp-2 or BSR-T7/5 cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the N, P, L, M2-1, and minigenome plasmids, along with a control plasmid (e.g., Renilla luciferase for normalization).
-
Add the transfection mix to the cells according to the manufacturer's protocol.
-
At 4-6 hours post-transfection, add serial dilutions of PC-786 to the media.
-
-
Endpoint Measurement:
-
At 24-48 hours post-transfection, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each PC-786 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the inhibitory effect of PC-786 on the enzymatic activity of the RSV RdRp complex.
Materials:
-
Purified recombinant RSV L-P protein complex
-
RNA template (e.g., a short synthetic oligonucleotide)
-
Ribonucleotides (ATP, CTP, UTP, and GTP), including a radiolabeled nucleotide (e.g., [α-³²P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
PC-786
-
Scintillation counter or phosphorimager
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, RNA template, and serial dilutions of PC-786.
-
Add the purified L-P protein complex to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the ribonucleotide mix, including the radiolabeled nucleotide.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
-
Endpoint Measurement:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabeled nucleotide using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of RdRp activity for each PC-786 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Application Notes and Protocols for Utilizing PC-786 in a Cell Culture Model of Respiratory Syncytial Virus (RSV) Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. PC-786 is a potent and selective non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (L-protein), demonstrating significant antiviral activity against both RSV-A and RSV-B strains.[1][2][3][4][5] It functions by inhibiting viral replication and messenger RNA synthesis.[1] These application notes provide detailed protocols for utilizing PC-786 in a cell culture model of RSV infection to evaluate its antiviral efficacy.
Mechanism of Action
PC-786 is a non-nucleoside inhibitor that targets the L-protein of RSV, which is the viral RNA-dependent RNA polymerase.[1][6] This inhibition disrupts the synthesis of viral RNA, thereby preventing the replication of the virus within the host cell.[1]
Data Presentation
Table 1: In Vitro Potency of PC-786 Against Respiratory Syncytial Virus (RSV)
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| RSV-A (Laboratory-adapted & Clinical Isolates) | HEp-2 | Cytopathic Effect (CPE) Inhibition | <0.09 - 0.71 | [1][3][4][5] |
| RSV-B (Laboratory-adapted & Clinical Isolates) | HEp-2 | Cytopathic Effect (CPE) Inhibition | 1.3 - 50.6 | [1][3][4][5] |
| RSV A2 | HEp-2 | CPE Inhibition (Resazurin) | 0.50 ± 0.0014 | [2] |
| RSV B WST | HEp-2 | CPE Inhibition (Neutral Red) | 27.3 ± 0.77 | [2] |
| RSV A Clinical Isolates (Median) | HEp-2 | CPE Inhibition | 0.42 | [2][3] |
| RSV B Clinical Isolates (Median) | HEp-2 | CPE Inhibition | 17.5 | [2][3] |
| RSV A2 | HEp-2 | Minigenome Assay | 0.5 | [1][4] |
| RSV | HEp-2 | Cell-free RdRp Assay | 2.1 | [1][4] |
Table 2: Cytotoxicity of PC-786
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HEp-2 | Not specified | >14 | [1] |
Experimental Protocols
Cell Culture and Virus Propagation
1.1. Cell Lines:
-
HEp-2 (Human epidermoid carcinoma cells): A commonly used cell line for RSV propagation and titration.[7][8] HEp-2 cells are highly permissive to RSV infection and exhibit clear cytopathic effects (CPE), such as syncytia formation.[8]
-
Human Bronchial Epithelial Cells (HBECs): A more physiologically relevant model that can be cultured at an air-liquid interface (ALI) to mimic the human airway epithelium.[9][10][11]
1.2. RSV Strains:
1.3. Protocol for HEp-2 Cell Culture:
-
Culture HEp-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
1.4. Protocol for RSV Propagation in HEp-2 Cells:
-
Seed HEp-2 cells in T175 flasks and grow to 80-90% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 in serum-free DMEM.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
After incubation, add DMEM with 2% FBS.
-
Incubate for 3-5 days, or until significant CPE is observed.
-
Harvest the virus by scraping the cells into the medium.
-
Subject the cell suspension to three freeze-thaw cycles to release intracellular virus particles.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
Antiviral Activity Assays
2.1. Cytopathic Effect (CPE) Inhibition Assay:
-
Seed HEp-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of PC-786 in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted PC-786.
-
Immediately add 100 µL of RSV diluted in DMEM with 2% FBS to achieve an MOI of 0.1.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate at 37°C for 3-5 days.
-
Assess CPE microscopically and quantify cell viability using a suitable method such as the MTT or neutral red assay.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
2.2. Plaque Reduction Assay:
-
Seed HEp-2 cells in a 24-well plate and grow to confluency.
-
Prepare serial dilutions of PC-786.
-
Pre-incubate RSV (at a concentration that yields 50-100 plaques/well) with an equal volume of the PC-786 dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture.
-
Incubate for 2 hours at 37°C.
-
Remove the inoculum and overlay the cells with 1 mL of 0.75% methylcellulose in DMEM with 2% FBS.
-
Incubate for 5-7 days at 37°C.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the plaques and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of PC-786 that reduces the plaque number by 50%.[12]
2.3. Quantitative PCR (qPCR) for Viral RNA Quantification:
-
Seed HEp-2 or HBECs in a suitable culture vessel.
-
Infect the cells with RSV at a desired MOI.
-
At various time points post-infection, treat the cells with different concentrations of PC-786.
-
At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.[13]
-
Quantify RSV RNA levels using qPCR with primers and probes specific for a conserved RSV gene (e.g., N, M, or L gene).[13][14][15]
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH, β-actin).
-
Determine the reduction in viral RNA levels in PC-786 treated cells compared to untreated controls.
Cytotoxicity Assay
3.1. MTT Assay:
-
Seed HEp-2 cells in a 96-well plate as for the CPE assay.
-
Add serial dilutions of PC-786 to the wells (without virus).
-
Incubate for the same duration as the antiviral assay.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for evaluating PC-786 antiviral activity.
Caption: RSV life cycle and the inhibitory action of PC-786.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | RSV L protein polymerase inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. RSV plaque assay [bio-protocol.org]
- 13. Respiratory Syncytial Virus Infection in Mice and Detection of Viral Genomes in the Lung Using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Dosing and Administration of Deuterated Dextromethorphan (d6-DM): Application Notes and Protocols
Disclaimer: No publicly available information was found for a compound designated "Pc-786." The following information is based on available preclinical data for deuterated dextromethorphan (d6-DM), a component of the investigational drug AVP-786, which was developed for neurological and psychiatric indications. The development of AVP-786 has since been discontinued. These notes are intended for research and drug development professionals and are based on limited available data.
Introduction
Deuterated dextromethorphan (d6-DM) is a modified version of the common antitussive, dextromethorphan, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution is designed to alter the drug's metabolic profile, primarily by slowing its conversion by the cytochrome P450 enzyme CYP2D6. This leads to a longer half-life and increased plasma concentrations of the parent compound compared to its non-deuterated form. Preclinical studies in animal models are crucial for determining the efficacy, safety, and pharmacokinetic profile of novel compounds like d6-DM. This document provides a summary of the available preclinical data and a generalized protocol for conducting similar animal studies.
Data Presentation
The following table summarizes the key quantitative data from a preclinical study investigating the antidepressant-like effects of d6-DM in mice.
| Parameter | Details |
| Animal Model | Male, Swiss Webster mice |
| Compound | Deuterated (d6)-Dextromethorphan (d6-DM) |
| Dose Range | Not specified in available abstract |
| Administration Route | Not specified in available abstract |
| Co-administered Agent | Quinidine (a CYP2D6 inhibitor) |
| Behavioral Assays | Forced Swim Test (FST), Tail Suspension Test (TST) |
| Primary Finding | d6-DM produced antidepressant-like effects in both the presence and absence of quinidine. |
Experimental Protocols
Due to the limited publicly available information, a detailed, validated experimental protocol for "Pc-786" or d6-DM cannot be provided. The following is a generalized protocol based on the abstract of a study by Nguyen et al. (2017) which investigated the antidepressant-like effects of d6-DM in mice.
Objective: To assess the antidepressant-like effects of deuterated dextromethorphan (d6-DM) in a murine model.
Materials:
-
Deuterated (d6)-Dextromethorphan (d6-DM)
-
Quinidine (optional, as a CYP2D6 inhibitor)
-
Vehicle solution (e.g., saline, distilled water, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO)
-
Male, Swiss Webster mice (typically 8-12 weeks old)
-
Standard laboratory animal housing and husbandry equipment
-
Forced Swim Test (FST) apparatus (a cylinder filled with water)
-
Tail Suspension Test (TST) apparatus (a setup to suspend mice by their tails)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Upon arrival, mice should be allowed to acclimate to the vivarium for at least one week prior to the start of the experiment. They should be housed in groups with ad libitum access to food and water on a standard 12-hour light/dark cycle.
-
Drug Preparation: Prepare a stock solution of d6-DM in the chosen vehicle. Subsequent dilutions can be made to achieve the desired final concentrations for injection. If quinidine is to be co-administered, it should be prepared in a compatible vehicle.
-
Animal Groups: Divide the animals into experimental groups (a typical study might include a vehicle control group, and several dose groups of d6-DM, with or without quinidine). A minimum of 8-10 animals per group is recommended to achieve statistical power.
-
Drug Administration: Administer the vehicle, d6-DM, or d6-DM with quinidine via the chosen route (e.g., intraperitoneal, oral gavage, or subcutaneous). The volume of administration should be based on the animal's body weight.
-
Behavioral Testing:
-
Forced Swim Test (FST): At a specified time after drug administration (e.g., 30-60 minutes), place each mouse individually into the FST apparatus (a cylinder of water from which it cannot escape). The session is typically recorded for 6 minutes. The key behavioral parameter measured is immobility time during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): At a specified time after drug administration, suspend each mouse by its tail using tape, in a position where it cannot touch any surfaces. The session is typically recorded for 6 minutes. The duration of immobility is measured. A decrease in immobility time suggests an antidepressant-like effect.
-
-
Data Analysis: The immobility times for each group are averaged and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.
Mandatory Visualizations
Caption: Generalized workflow for assessing the antidepressant-like effects of d6-DM in mice.
Caption: Proposed mechanism of action for d6-DM and the role of quinidine.
Application Notes and Protocols for Nebulized PC-786 Delivery in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-786 is a potent and selective non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase, demonstrating significant antiviral activity against both RSV-A and RSV-B strains.[1][2] Designed for inhaled delivery, PC-786 offers the potential for targeted treatment of RSV infections directly at the site of replication in the respiratory tract.[2][3] These application notes provide a comprehensive overview of the preclinical evaluation of nebulized PC-786, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental procedures in relevant animal models.
Mechanism of Action
PC-786 functions by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein.[1][2] This inhibition prevents the replication of the viral genome and the transcription of viral messenger RNA, thereby halting the production of new viral particles.
In Vitro Efficacy of PC-786
PC-786 has demonstrated potent antiviral activity against a range of laboratory-adapted and clinical isolates of both RSV-A and RSV-B in cell-based assays. The 50% inhibitory concentration (IC50) values are consistently in the low nanomolar to sub-nanomolar range.
| Cell Line | RSV Strain | Assay Type | IC50 (nM) | Reference |
| HEp-2 | RSV-A (Lab & Clinical Isolates) | Cytopathic Effect (CPE) | <0.09 - 0.71 | [1][2] |
| HEp-2 | RSV-B (Lab & Clinical Isolates) | Cytopathic Effect (CPE) | 1.3 - 50.6 | [1][2] |
| HEp-2 | RSV A2 | Minigenome Assay | 0.5 | [2] |
| - | - | Cell-free RdRp Assay | 2.1 | [2] |
Table 1: Summary of In Vitro Efficacy of PC-786 against RSV
In Vivo Efficacy of PC-786 in Preclinical Models
Preclinical studies in rodent models of RSV infection have shown that intranasal administration of PC-786 can significantly reduce viral load in the lungs to undetectable levels.[1] While specific data on nebulized delivery in these models is not extensively detailed in the public domain, the compound was designed for inhalation, and clinical trials have utilized a nebulized formulation.[2][3]
| Animal Model | RSV Strain | Dosing Regimen (Intranasal) | Key Findings | Reference |
| Mice | RSV A Long | Once daily | Reduced virus load to undetectable levels in lung homogenates. | [1] |
| Cotton Rats | RSV A Long | Once daily, starting 4h before infection | Reduced virus load to undetectable levels in lung homogenates. | [1] |
Table 2: Summary of In Vivo Efficacy of Intranasally Administered PC-786
Preclinical Safety and Toxicology
Detailed quantitative preclinical safety and toxicology data, such as the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) for nebulized PC-786, are not publicly available. However, it has been reported that there was no evidence of local irritancy in the lungs in preclinical inhaled toxicology studies.[3] A first-in-human study of nebulized PC-786 in healthy volunteers and individuals with mild asthma did not identify any safety signals.[3]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of nebulized PC-786.
Protocol 1: Nebulized Delivery of PC-786 in a Mouse Model of RSV Infection
This protocol describes a general procedure for the nebulized delivery of a therapeutic agent to mice infected with RSV. Specific parameters will need to be optimized for PC-786.
Materials:
-
PC-786 (formulation for nebulization - specific details not publicly available, may require formulation development for poorly soluble compounds)
-
BALB/c mice (6-8 weeks old)
-
RSV (e.g., A2 strain)
-
Anesthesia (e.g., isoflurane)
-
Nose-only inhalation exposure system or whole-body plethysmography chamber equipped with a nebulizer (e.g., Aerogen, Pari)
-
Sterile saline
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
RSV Infection:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a predetermined infectious dose of RSV (e.g., 1 x 10^5 to 1 x 10^6 Plaque Forming Units (PFU) in 50 µL of sterile saline).[4]
-
Allow mice to recover on a warming pad.
-
-
PC-786 Nebulization:
-
Prepare the PC-786 nebulization solution at the desired concentration. The vehicle should be a sterile, biocompatible solution.
-
Place the mice in the nose-only exposure tower or whole-body chamber.
-
Connect the nebulizer containing the PC-786 solution to the chamber.
-
Nebulize the solution for a predetermined duration (e.g., 15-30 minutes). The flow rate and particle size should be optimized to ensure deep lung deposition (typically 1-5 µm).
-
Administer treatment once or twice daily, starting at a specified time point relative to infection (e.g., 24 hours post-infection).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.
-
-
Endpoint Analysis (Day 4-5 post-infection):
-
Euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Process lung tissue for viral load determination by plaque assay or RT-qPCR.
-
Analyze BAL fluid for inflammatory cell influx and cytokine levels.
-
Protocol 2: RSV Plaque Assay for Viral Titer Determination
Materials:
-
HEp-2 cells
-
Complete MEM (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Overlay medium (e.g., 0.75% methylcellulose in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Lung homogenates or BAL fluid from experimental animals
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates to form a confluent monolayer.
-
Sample Preparation: Prepare 10-fold serial dilutions of the lung homogenates or BAL fluid in serum-free MEM.
-
Infection:
-
Remove the growth medium from the HEp-2 cell monolayers and wash with PBS.
-
Inoculate the cells with the serially diluted samples.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and add the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days until plaques are visible.
-
Staining:
-
Remove the overlay medium and fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the plaques in each well and calculate the viral titer as PFU/mL or PFU/gram of tissue.
Protocol 3: RT-qPCR for RSV RNA Quantification in Lung Tissue
Materials:
-
Lung tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)
-
RSV-specific primers and probe (targeting a conserved region of the RSV genome)
-
Housekeeping gene primers and probe (e.g., GAPDH, beta-actin) for normalization
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize lung tissue in lysis buffer using a bead beater or rotor-stator homogenizer.
-
Extract total RNA from the homogenate according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, RSV-specific primers and probe, and cDNA template.
-
Prepare a separate reaction for the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the RSV target and the housekeeping gene.
-
Calculate the relative quantification of RSV RNA using the ΔΔCt method, normalizing to the housekeeping gene and a control group.
-
Conclusion
PC-786 is a promising inhaled antiviral candidate for the treatment of RSV infection. The provided protocols offer a framework for the preclinical evaluation of nebulized PC-786 in rodent models. Further studies are warranted to fully characterize the efficacy, safety, and optimal delivery parameters of nebulized PC-786 to support its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Antiviral Effects of Nebulized this compound in a Respiratory Syncytial Virus Challenge Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pc-786 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pc-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase, a crucial enzyme complex for viral RNA synthesis.[1] With a molecular formula of C41H38FN5O4S and a molecular weight of 715.8 g/mol , this small molecule demonstrates significant antiviral activity against both RSV-A and RSV-B subtypes.[2] These application notes provide detailed protocols for the preparation of Pc-786 solutions for in vitro laboratory use, ensuring accurate and reproducible experimental results.
Data Presentation
Quantitative data for Pc-786 is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C41H38FN5O4S | PubChem |
| Molecular Weight | 715.8 g/mol | PubChem[2] |
| IC50 (RSV-A, cell-free enzyme assay) | 2.1 nM | DC Chemicals[1] |
| IC50 (RSV-A, mini-genome assay in HEp-2 cells) | 0.5 nM | DC Chemicals[1] |
| Purity | ≥99% | Aladdin Scientific |
| Form | Solid | Aladdin Scientific |
Experimental Protocols
Preparation of a 10 mM Pc-786 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Pc-786 using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
Pc-786 powder (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of Pc-786: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 715.8 g/mol * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 715.8 * 0.001 = 7.158 mg
-
Weighing Pc-786: Carefully weigh the calculated amount of Pc-786 powder using a precision balance in a fume hood or other ventilated area.
-
Dissolving in DMSO: Add the weighed Pc-786 powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 7.158 mg of Pc-786, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the Pc-786 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM Pc-786 stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM Pc-786 stock solution to prepare working solutions for cell-based or enzymatic assays.
Materials:
-
10 mM Pc-786 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration: The final concentration of Pc-786 will depend on the specific experimental requirements. For example, if the desired final concentration in the assay is 100 nM.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution using the appropriate cell culture medium or assay buffer. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Example for a 100 nM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium/buffer to get a 10 µM solution.
-
Further dilute this 10 µM solution by adding 10 µL to 990 µL of medium/buffer to achieve a final concentration of 100 nM.
-
-
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the cells or the enzymatic reaction (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Mandatory Visualizations
Signaling Pathway of RSV L-Protein Polymerase Inhibition by Pc-786
Caption: Inhibition of RSV replication by Pc-786.
Experimental Workflow for Pc-786 Solution Preparation
Caption: Workflow for preparing Pc-786 solutions.
References
Application of Pc-786 in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pc-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein, which functions as an RNA-dependent RNA polymerase (RdRp).[1][2] This compound has demonstrated significant antiviral activity against both RSV-A and RSV-B strains, making it a valuable tool for antiviral research and a promising candidate for therapeutic development.[1][3] Its mechanism of action, targeting a key viral enzyme essential for replication and transcription, makes it highly suitable for use in high-throughput screening (HTS) campaigns to identify and characterize novel anti-RSV agents. This document provides detailed application notes and protocols for the utilization of Pc-786 in HTS for antivirals.
Mechanism of Action
Pc-786 exerts its antiviral effect by directly inhibiting the function of the RSV L protein polymerase.[1][2] The L protein is a multifunctional enzyme crucial for the replication of the viral RNA genome and the transcription of viral mRNAs. By inhibiting the RdRp activity of the L protein, Pc-786 effectively halts viral replication and the production of new viral particles.[1][4] Studies have shown that Pc-786 acts as an allosteric inhibitor, meaning it binds to a site on the L protein distinct from the active site, inducing a conformational change that inactivates the enzyme.[1] This targeted mechanism of action results in potent and selective inhibition of RSV replication with a large safety margin with respect to mammalian cell toxicity.[1]
Caption: Mechanism of action of Pc-786 in inhibiting RSV replication.
Data Presentation
The antiviral activity of Pc-786 has been quantified in various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values against different RSV strains and in different cell-based assays.
Table 1: Antiviral Activity of Pc-786 against Laboratory-Adapted RSV Strains
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| RSV A2 | HEp-2 | CPE | <0.09 - 0.71 | [1][2] |
| RSV B Washington | HEp-2 | CPE | 1.3 - 50.6 | [1][2] |
| RSV A2 | HEp-2 | Minigenome | 0.5 | [1] |
| RSV (unspecified) | - | Cell-free RdRp | 2.1 | [1] |
Table 2: Antiviral Activity of Pc-786 against Clinical Isolates of RSV
| Virus Subtype | Number of Isolates | Cell Line | Assay Type | IC50 Range (nM) | Reference |
| RSV A | 5 | HEp-2 | CPE | <0.09 - 0.71 | [5] |
| RSV B | 5 | HEp-2 | CPE | 13.4 - 50.6 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput screening format.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for assessing the ability of a compound to inhibit virus-induced cell death.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RSV stock (e.g., A2 or B Washington strain)
-
Pc-786 (as a positive control)
-
Test compounds
-
96-well or 384-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds and Pc-786 in assay medium (DMEM with 2% FBS). A typical starting concentration for screening is 10 µM.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell plates.
-
Add 50 µL of assay medium containing the desired concentration of test compound or control to each well.
-
In a separate tube, dilute the RSV stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Add 50 µL of the diluted virus to each well, except for the uninfected control wells (add 50 µL of assay medium instead).
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls. Determine the IC50 value using a dose-response curve fitting software.
Caption: High-throughput screening workflow for the CPE reduction assay.
RSV Minigenome Reporter Assay
This assay provides a more direct measure of the inhibition of RSV RNA synthesis by targeting the viral polymerase activity.
Materials:
-
HEp-2 cells
-
Plasmids:
-
pRSV-Luc (encoding a firefly luciferase reporter gene flanked by RSV leader and trailer sequences)
-
Plasmids expressing the RSV N, P, M2-1, and L proteins
-
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
Pc-786 (as a positive control)
-
Test compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of growth medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Transfection:
-
Prepare the transfection mixture in Opti-MEM® by combining the pRSV-Luc plasmid and the support plasmids (N, P, M2-1, and L).
-
Add the transfection reagent and incubate according to the manufacturer's instructions to form DNA-lipid complexes.
-
Add the transfection complexes to the cells.
-
-
Compound Treatment: Approximately 4-6 hours post-transfection, remove the transfection medium and replace it with 100 µL of assay medium containing serial dilutions of the test compounds or Pc-786.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 24-48 hours.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Pc-786 | C41H38FN5O4S | CID 121276461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PC-786 Resistance in Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. PC-786 is an inhaled, potent, non-nucleoside inhibitor of the RSV L protein, which contains the RNA-dependent RNA polymerase (RdRp) activity essential for viral replication.[1][2] PC-786 has demonstrated significant antiviral activity against both RSV-A and RSV-B subtypes.[3][4] However, the emergence of drug resistance is a critical concern for the long-term efficacy of any antiviral agent. Understanding the mechanisms of resistance to PC-786 is paramount for the development of next-generation inhibitors and for monitoring the clinical effectiveness of this therapeutic candidate. In vitro studies have identified a dominant mutation, Y1631H, in the L protein that confers resistance to PC-786.[1][2]
These application notes provide a comprehensive guide for researchers studying PC-786 resistance in RSV. They include detailed protocols for key in vitro assays, guidelines for data presentation, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
Effective analysis of antiviral resistance requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro Efficacy of PC-786 Against Wild-Type and Resistant RSV Strains
| Virus Strain | Genotype (L Protein) | EC50 (nM)a | EC90 (nM)a | CC50 (µM)b | Selectivity Index (SI)c |
| RSV A2 (Wild-Type) | Y1631 | 0.50 ± 0.0014 | 0.63 ± 0.035 | >14 | >28,000 |
| RSV B (Wild-Type) | Y1631 | 27.3 ± 0.77 | 57.1 ± 3.87 | >14 | >512 |
| PC-786 Resistant Mutant | H1631 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
aEC50/EC90 values represent the concentration of PC-786 required to inhibit the viral cytopathic effect by 50% or 90%, respectively. Data presented as mean ± standard deviation from a minimum of three independent experiments. bCC50 value represents the concentration of PC-786 that reduces cell viability by 50%. cSelectivity Index is calculated as CC50/EC50.
Table 2: RSV RNA-dependent RNA Polymerase (RdRp) Inhibition by PC-786
| L Protein Genotype | Assay Type | IC50 (nM)d |
| Wild-Type (Y1631) | Cell-Free RdRp Assay | 2.1 |
| Wild-Type (Y1631) | Minigenome Assay | 0.5 |
| Resistant (H1631) | Cell-Free RdRp Assay | [Insert experimental data] |
| Resistant (H1631) | Minigenome Assay | [Insert experimental data] |
dIC50 value represents the concentration of PC-786 required to inhibit RdRp activity by 50%.
Experimental Protocols
The following are detailed protocols for essential experiments in the study of PC-786 resistance in RSV.
Protocol 1: Determination of Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of PC-786 required to inhibit virus-induced cell death.
Materials:
-
HEp-2 or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Growth Medium)
-
DMEM supplemented with 2% FBS and 1% penicillin-streptomycin (Maintenance Medium)
-
RSV stock (wild-type and resistant strains)
-
PC-786
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)
-
Plate reader
Procedure:
-
Seed HEp-2 cells in 96-well plates at a density of 1 x 104 cells/well in Growth Medium and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Prepare serial dilutions of PC-786 in Maintenance Medium.
-
Remove the Growth Medium from the cell plates and add 100 µL of the diluted PC-786 to triplicate wells. Include wells for virus control (no drug) and cell control (no virus, no drug).
-
Dilute the RSV stock in Maintenance Medium to a multiplicity of infection (MOI) of 0.01.
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until 80-90% CPE is observed in the virus control wells.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log concentration of PC-786 and fitting the data to a dose-response curve.
Protocol 2: In Vitro Selection of PC-786 Resistant RSV
This protocol describes the method for generating RSV mutants with reduced susceptibility to PC-786.
Materials:
-
HEp-2 cells
-
RSV A2 strain
-
PC-786
-
Maintenance Medium
-
6-well cell culture plates
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Infect the cells with RSV A2 at a low MOI (e.g., 0.01) in the presence of PC-786 at a concentration equal to the EC50.
-
Incubate at 37°C with 5% CO2 and monitor for the development of CPE.
-
When CPE is evident, harvest the virus by scraping the cells into the medium.
-
Clarify the virus-containing supernatant by centrifugation.
-
Use the harvested virus to infect fresh HEp-2 cells in the presence of a 2-fold higher concentration of PC-786.
-
Repeat this process of serial passage with escalating concentrations of PC-786.
-
After several passages, isolate individual resistant virus clones by plaque purification.
-
Sequence the L gene of the resistant clones to identify mutations.
Protocol 3: RSV Plaque Assay for Viral Titer Determination
This assay is used to quantify the amount of infectious virus in a sample.
Materials:
-
Vero or HEp-2 cells
-
Growth Medium
-
Maintenance Medium
-
Agarose or Avicel overlay
-
Formalin
-
Crystal violet staining solution or anti-RSV antibody for immunostaining
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Prepare 10-fold serial dilutions of the virus sample in Maintenance Medium.
-
Remove the Growth Medium from the cells and infect with 200 µL of each viral dilution for 2 hours at 37°C.
-
After incubation, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 0.6% Avicel in Maintenance Medium).
-
Incubate for 5-7 days at 37°C with 5% CO2 for plaque development.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet or perform immunostaining to visualize plaques.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 4: Site-Directed Mutagenesis of the RSV L Protein
This protocol is used to introduce specific mutations, such as Y1631H, into the RSV L protein to confirm their role in resistance.
Materials:
-
Plasmid containing the RSV L gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary primers containing the desired mutation (e.g., Y1631H).
-
Perform PCR using the L gene plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the parental, methylated template DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
The mutated L gene can then be used in a reverse genetics system to generate recombinant RSV carrying the specific mutation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of PC-786 resistance in RSV.
Caption: RSV Infection and Innate Immune Signaling Pathway.
Caption: Workflow for Studying PC-786 Resistance in RSV.
References
- 1. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes: PC-786 in Pediatric Respiratory Syncytial Virus (RSV) Research
References
- 1. Safety and Antiviral Effects of Nebulized this compound in a Respiratory Syncytial Virus Challenge Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Late therapeutic intervention with a respiratory syncytial virus L-protein polymerase inhibitor, this compound, on respiratory syncytial virus infection in human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Pc-786 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential in vitro solubility challenges with Pc-786, a potent non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase.
Troubleshooting Guide: Overcoming Pc-786 Solubility Issues In Vitro
Researchers working with Pc-786 may encounter solubility issues in aqueous-based media used for in vitro assays. This guide provides a systematic approach to addressing these challenges.
Initial Assessment: "My Pc-786 is precipitating in the cell culture medium."
Precipitation of a test compound in cell culture media is a common issue for poorly soluble molecules. This can lead to inaccurate and unreliable results in cell-based assays. The following workflow is designed to help you systematically troubleshoot and resolve this issue.
Experimental Workflow for Solubility Troubleshooting
Caption: A stepwise workflow for identifying and resolving Pc-786 precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing Pc-786 stock solutions?
For initial experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many poorly water-soluble compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved before further dilution.
Q2: My compound precipitates when I add it to the aqueous assay buffer. What should I do?
This is a common indication of poor aqueous solubility. Here are several strategies to address this, which should be tested empirically:
-
Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay medium. While a higher concentration of co-solvent can aid solubility, it may also introduce toxicity to cells. It is a balance that needs to be determined for your specific cell line and assay.
-
Utilize Surfactants: For cell-free assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.05%), can help maintain the solubility of hydrophobic compounds.[1] However, for cell-based assays, surfactants may be cytotoxic and should be used with caution after thorough validation.[1]
-
Employ Alternative Solubilizing Agents: The use of cyclodextrins can encapsulate poorly soluble drugs, enhancing their solubility in aqueous solutions.[2] This is a viable strategy for both cell-free and cell-based assays, though the appropriate type and concentration of cyclodextrin must be determined.
-
pH Adjustment: If Pc-786 has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[2] This is more applicable to cell-free assays, as cell culture media are typically buffered to a physiological pH.
Q3: How can I determine the maximum soluble concentration of Pc-786 in my assay medium?
A kinetic solubility assay can be performed. This involves preparing a high-concentration stock solution of Pc-786 in an organic solvent and then serially diluting it into your aqueous assay buffer. The solutions are then incubated under the same conditions as your experiment, and the concentration at which precipitation is first observed is considered the kinetic solubility limit. This can be assessed visually, by light microscopy, or using nephelometry.
Q4: Could sonication help in dissolving Pc-786?
Sonication can be a useful technique to aid in the initial dissolution of a compound in a solvent by breaking down aggregates.[1] However, if the compound's solubility limit is exceeded in the final aqueous medium, it will likely precipitate out of solution over time, regardless of initial sonication. It is more of a dissolution aid than a solubility enhancer.
Experimental Protocols
Protocol 1: Preparation of Pc-786 Stock Solution
-
Objective: To prepare a high-concentration stock solution of Pc-786 in an appropriate organic solvent.
-
Materials:
-
Pc-786 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of Pc-786 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, brief sonication in a water bath sonicator may be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
-
Objective: To determine the apparent solubility of Pc-786 in a specific cell culture medium.
-
Materials:
-
Pc-786 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or a light microscope
-
-
Procedure:
-
Prepare a series of dilutions of the Pc-786 stock solution in the cell culture medium in a 96-well plate. For example, a 2-fold serial dilution starting from 100 µM down to 0.78 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to the planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for signs of precipitation.
-
For a more quantitative assessment, examine the wells under a light microscope for the presence of crystals or amorphous precipitate.
-
Alternatively, the absorbance of the wells can be read at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitated particles.
-
The highest concentration that remains clear is considered the kinetic solubility limit under these conditions.
-
Quantitative Data Summary
As specific solubility data for Pc-786 in various solvents is not publicly available, researchers should generate their own data. The following table provides a template for recording experimental solubility data.
| Solvent System | Maximum Soluble Concentration (µM) | Observations (e.g., Time to Precipitate) |
| DMEM + 10% FBS + 0.5% DMSO | User-determined | User-determined |
| PBS pH 7.4 + 0.1% DMSO | User-determined | User-determined |
| Assay Buffer + 0.01% Tween-20 | User-determined | User-determined |
Signaling Pathway Context
Pc-786 is an inhibitor of the RSV L protein polymerase, which is a key component of the viral RNA-dependent RNA polymerase (RdRp) complex.[3][4] Inhibition of this complex disrupts viral replication.
Caption: Mechanism of action of Pc-786 in inhibiting RSV replication.
References
Optimizing Pc-786 concentration for maximum antiviral effect
Data Unavailability for Compound Pc-786
Our comprehensive search for the compound designated "Pc-786" within publicly available scientific literature and databases has yielded no specific information. This suggests that "Pc-786" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name.
Therefore, we are unable to provide a detailed technical support center, including troubleshooting guides, FAQs, data presentation, experimental protocols, and visualizations, for optimizing its concentration for maximum antiviral effect.
To assist you effectively, please verify the compound's name or provide any alternative designations it may have. Once more specific information is available, we can proceed with generating the requested technical support materials.
For context, a search was conducted for general polyamine transport inhibitors as antivirals, which revealed information on compounds like "trimer44NMe PTI compound 14" and its activity against SARS-CoV-2.[1] This highlights the type of data that would be necessary to build the requested resource for Pc-786.
We recommend consulting your internal documentation or reaching out to the primary researchers developing Pc-786 to obtain the necessary details to proceed.
References
Troubleshooting Pc-786 instability in experimental setups
Welcome to the technical support center for Pc-786. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common instability issues that may be encountered during experimental setups.
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues related to Pc-786 instability.
Q1: I'm observing a lower than expected potency (higher IC50) of Pc-786 in my in vitro RSV polymerase assay. Could this be due to compound instability?
A1: Yes, a decrease in potency is a common indicator of compound degradation. Several factors in your experimental setup could be contributing to the instability of Pc-786. Consider the following potential causes and solutions:
-
pH of the Assay Buffer: The stability of small molecule inhibitors can be pH-dependent. If your buffer system is too acidic or alkaline, it may be causing the degradation of Pc-786.
-
Troubleshooting Step: Prepare fresh assay buffers and meticulously verify the pH. Run a control experiment with a freshly prepared stock solution of Pc-786 in a buffer with a neutral pH (around 7.2-7.4) to see if potency is restored.
-
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution of Pc-786 to multiple freeze-thaw cycles can lead to degradation.
-
Troubleshooting Step: Aliquot your stock solution of Pc-786 into smaller, single-use volumes to avoid repeated freezing and thawing.
-
-
Solvent Incompatibility: The solvent used to dissolve Pc-786 may not be optimal for its stability, or it may be interacting with other components in your assay.
-
Troubleshooting Step: Ensure you are using a high-purity, anhydrous solvent recommended for non-nucleoside inhibitors, such as DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to prevent precipitation and potential degradation.
-
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon prolonged exposure to ambient or fluorescent light.
-
Troubleshooting Step: Protect your stock solutions and experimental setups from light by using amber-colored tubes and covering plates with foil.
-
-
Contamination of Reagents: Contaminants in your assay reagents, such as nucleases or proteases, could potentially affect the stability of Pc-786 or other assay components.
-
Troubleshooting Step: Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions.
-
Q2: My experimental results with Pc-786 are inconsistent and show poor reproducibility. What could be the cause?
A2: Inconsistent results are often a sign of compound instability or handling issues. Here are some factors to investigate:
-
Inconsistent Compound Concentration: If Pc-786 is degrading in your stock solution or during the experiment, the effective concentration will vary between experiments.
-
Troubleshooting Step: Prepare fresh dilutions of Pc-786 from a new aliquot for each experiment. Consider verifying the concentration of your stock solution using a suitable analytical method like HPLC if you have the capability.
-
-
Precipitation of the Compound: Pc-786 may be precipitating out of solution at the concentrations used in your assay, especially when diluted into an aqueous buffer.
-
Troubleshooting Step: Visually inspect your solutions for any signs of precipitation. You can also centrifuge your diluted compound and test the supernatant for activity to see if the potency has decreased. If precipitation is an issue, you may need to optimize your dilution scheme or consider the use of a solubilizing agent (ensure it doesn't interfere with your assay).
-
-
Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plasticware, leading to a lower effective concentration.
-
Troubleshooting Step: Consider using low-adhesion microplates and pipette tips. Pre-coating the wells with a blocking agent like bovine serum albumin (BSA) might also help, but its compatibility with your assay must be verified.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving Pc-786?
A: For non-nucleoside inhibitors like Pc-786, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.
Q: How should I store my stock solutions of Pc-786?
A: Stock solutions of Pc-786 in DMSO should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and moisture. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q: Can I prepare working dilutions of Pc-786 in aqueous buffers and store them?
A: It is generally not recommended to store working dilutions of small molecules in aqueous buffers for extended periods, as they are more prone to degradation. Prepare fresh dilutions from your frozen DMSO stock for each experiment.
Q: At what point in my experimental workflow should I add Pc-786?
A: As an inhibitor of the RSV L protein polymerase, Pc-786 should be added to the assay before the initiation of the polymerase reaction to ensure it has the opportunity to bind to its target. The exact timing may need to be optimized for your specific assay protocol.
Data Presentation
The following table summarizes the hypothetical stability of Pc-786 under various conditions. Note: This data is for illustrative purposes only, as specific stability data for Pc-786 is not publicly available.
| Condition | Parameter | Stability (% Remaining after 24 hours) | Recommendation |
| Temperature | 4°C (in aqueous buffer) | 85% | Avoid prolonged storage in aqueous solutions at 4°C. Prepare fresh. |
| Room Temperature (in aqueous buffer) | 60% | Do not leave in aqueous solutions at room temperature for extended periods. | |
| -20°C (in DMSO) | >99% | Recommended for short- to medium-term storage of stock solutions. | |
| -80°C (in DMSO) | >99% | Recommended for long-term storage of stock solutions. | |
| pH | 5.0 (in aqueous buffer) | 70% | Potential for acid-catalyzed hydrolysis. Maintain neutral pH. |
| 7.4 (in aqueous buffer) | 95% | Optimal pH for stability in aqueous solutions. | |
| 8.5 (in aqueous buffer) | 80% | Potential for base-catalyzed degradation. Maintain neutral pH. | |
| Light Exposure | Ambient Light (in solution) | 75% | Protect from light by using amber vials and covering plates. |
| Dark (in solution) | >98% | Store and handle in the dark whenever possible. | |
| Freeze-Thaw | 1 Cycle | >99% | Minimal degradation after one cycle. |
| 5 Cycles | 90% | Avoid multiple freeze-thaw cycles by aliquoting stock solutions. |
Experimental Protocols
Key Experiment: In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a detailed methodology for assessing the inhibitory activity of Pc-786 on RSV RdRp.
1. Materials and Reagents:
-
Recombinant RSV L-P protein complex
-
Synthetic RNA template corresponding to the RSV trailer promoter
-
Nucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
[α-³²P]GTP (for radiolabeling)
-
Pc-786 stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
RNase inhibitor
-
Stop Solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager screen and scanner
2. Experimental Procedure:
-
Prepare Pc-786 Dilutions: Serially dilute the Pc-786 stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all reactions is constant and low (e.g., 0.5%).
-
Set up the Reaction Mixture: In a microcentrifuge tube on ice, combine the assay buffer, RNase inhibitor, NTPs (including [α-³²P]GTP), and the RNA template.
-
Add Pc-786: Add the diluted Pc-786 or vehicle control (DMSO in assay buffer) to the reaction tubes.
-
Initiate the Reaction: Add the recombinant RSV L-P protein complex to each tube to start the polymerase reaction. Gently mix.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the polymerase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Denature and Analyze Products: Heat the samples to denature the RNA products. Load the samples onto a denaturing polyacrylamide gel.
-
Gel Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Visualize and Quantify: Expose the gel to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the newly synthesized RNA products.
-
Data Analysis: Determine the IC50 value of Pc-786 by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualization
Minimizing off-target effects of Pc-786 in cell-based assays
Welcome to the Pc-786 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Pc-786 in cell-based assays, with a focus on minimizing and identifying potential off-target effects.
Pc-786 is a potent and selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase.[1][2] While it has demonstrated high specificity for its intended target with no detectable cytotoxicity in initial studies, it is crucial for researchers to employ rigorous experimental design to ensure that observed cellular phenotypes are a direct result of on-target activity.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you confidently interpret your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Pc-786, helping you to distinguish between on-target and potential off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability at High Concentrations | While Pc-786 has shown no cytotoxicity in some cell lines, high concentrations may induce off-target effects or non-specific toxicity in your specific cell model. | Perform a dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity. Use concentrations at or near the EC50 for your experiments. Include a positive control for cytotoxicity to ensure your assay is working correctly. |
| Phenotype Does Not Correlate with RSV Replication Inhibition | The observed cellular effect may be independent of the antiviral activity of Pc-786, suggesting an off-target mechanism. | Use a rescue experiment. If the phenotype is on-target, ectopic expression of a resistant L-protein mutant should reverse the effect. Also, test a structurally unrelated RSV L-protein inhibitor to see if it recapitulates the phenotype. |
| Variable Results Between Different Cell Lines | Cell line-specific expression of off-target proteins or differences in signaling pathways can lead to varied responses. | Characterize the expression of potential off-target families (e.g., kinases, GPCRs) in your cell lines. If a specific off-target is suspected, use a cell line known to be sensitive or resistant to modulation of that target. |
| Effect is Observed in the Absence of RSV Infection | This is a strong indicator of an off-target effect, as the intended target (RSV L-protein) is not present. | Investigate common cellular pathways that might be affected. Perform a broad kinase screen or other target profiling assays to identify potential off-target interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Pc-786?
A1: Published preclinical data for Pc-786 focuses on its potent on-target activity against the RSV L-protein polymerase and indicates a lack of detectable cytotoxicity in the cell lines tested.[1][2] However, as with any small molecule, the potential for off-target interactions exists, especially at higher concentrations. It is recommended that researchers perform their own selectivity profiling in their specific experimental system.
Q2: How can I be sure that the phenotype I observe is due to the inhibition of the RSV L-protein?
A2: The gold standard for attributing a phenotype to a specific target is to perform a rescue experiment. In the context of Pc-786, this would involve introducing a version of the RSV L-protein that has a mutation rendering it resistant to Pc-786. If the observed phenotype is reversed in the presence of the resistant mutant, it strongly suggests an on-target effect. Additionally, using a structurally distinct inhibitor of the same target that produces the same phenotype can increase confidence in the on-target nature of the effect.
Q3: What are the best negative controls to use in my experiments with Pc-786?
A3: For robust and reliable results, we recommend including the following negative controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve Pc-786 (e.g., DMSO).
-
Inactive Structural Analog: If available, use a structurally similar molecule that is known to be inactive against the RSV L-protein. This helps to control for effects related to the chemical scaffold of the compound.
-
Uninfected Control: To distinguish antiviral effects from other cellular effects, always include a set of uninfected cells treated with Pc-786.
Q4: At what concentration should I use Pc-786 in my cell-based assays?
A4: It is crucial to use Pc-786 at the lowest concentration that gives a robust on-target effect. We recommend performing a detailed dose-response curve to determine the half-maximal effective concentration (EC50) for its antiviral activity in your specific assay. For cellular experiments, using concentrations at or slightly above the EC50 is advisable to minimize the risk of off-target effects.
Q5: What should I do if I suspect an off-target effect?
A5: If you suspect an off-target effect, a systematic approach is necessary for identification. Consider the following strategies:
-
Phenotypic Profiling: Compare the cellular phenotype induced by Pc-786 to databases of compound effects to identify potential similarities with molecules of known mechanisms.
-
Target Profiling: Perform a broad panel screen, such as a kinase screen, to identify potential off-target binding partners.[3][4]
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling to directly identify the cellular binding partners of Pc-786.[5]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of Pc-786
Objective: To determine the concentration of Pc-786 that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare a 2-fold serial dilution of Pc-786 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest Pc-786 dilution.
-
Treatment: Add the serially diluted Pc-786 and vehicle control to the cells. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a commercially available cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or XTT), to measure cell viability.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of Pc-786 and fit a dose-response curve to determine the CC50 value.
Example Data:
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| Pc-786 | HEp-2 | 48 | > 100 |
| Pc-786 | A549 | 48 | > 100 |
| Staurosporine | A549 | 48 | 0.5 |
Protocol 2: On-Target Engagement Assay using a Resistant Mutant
Objective: To confirm that the observed phenotype is due to the inhibition of the RSV L-protein.
Methodology:
-
Construct Generation: Generate a plasmid expressing a mutant version of the RSV L-protein that is resistant to Pc-786. A non-functional "dead" mutant can serve as an additional control.
-
Transfection: Transfect your cells of interest with the wild-type L-protein, the resistant L-protein mutant, or the dead mutant. An empty vector control should also be included.
-
Infection and Treatment: Infect the transfected cells with RSV and treat with Pc-786 at a concentration that elicits the phenotype of interest.
-
Phenotypic Analysis: At the appropriate time point, assess the cellular phenotype you are investigating (e.g., cell morphology, expression of a specific marker, etc.).
-
Data Interpretation: If the phenotype is reversed in cells expressing the resistant L-protein mutant but not in cells with the wild-type or dead mutant, this provides strong evidence for an on-target effect.
Visualizing Potential Off-Target Effects on Signaling Pathways
While specific off-targets for Pc-786 are not defined, it is useful to visualize how a hypothetical off-target interaction could impact common signaling pathways.
Caption: On-target activity of Pc-786.
References
- 1. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Delivery Efficiency of Inhaled Pc-786
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the inhaled antiviral agent, Pc-786. The information is designed to address specific issues that may be encountered during experimental procedures.
Understanding Pc-786
Pc-786 is an investigational, potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase.[1][2][3][4][5] The L protein is a critical component of the viral RNA-dependent RNA polymerase complex, responsible for the transcription and replication of the viral genome.[1][2][3][4][5] By inhibiting this protein, Pc-786 effectively halts the viral lifecycle.[3] Pc-786 is characterized as being poorly water-soluble and has been administered via nebulization in clinical studies.[6]
Signaling Pathway of RSV Replication and Inhibition by Pc-786
References
- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biochemistry-of-the-respiratory-syncytial-virus-l-protein-embedding-rna-polymerase-and-capping-activities - Ask this paper | Bohrium [bohrium.com]
- 6. Formulations and nebulizer performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Pc-786
Notice: Information regarding a specific molecule or product designated "Pc-786" is not publicly available. This guide provides a general framework for addressing batch-to-batch variability in a research compound, using "Pc-786" as a placeholder. Researchers should adapt these principles to the specific nature of the compound they are using.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of "Pc-786" between different lots. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in a research compound like "Pc-786" can stem from several factors throughout the manufacturing and handling process. Key potential causes include:
-
Purity and Impurity Profiles: Minor variations in the synthesis and purification processes can lead to different levels and types of impurities in each batch. These impurities may have off-target effects or interfere with the primary activity of "Pc-786."
-
Polymorphism: Different batches may crystallize in different polymorphic forms, which can affect solubility, dissolution rate, and ultimately, bioavailability and activity.
-
Degradation: Improper storage conditions (temperature, light, humidity) or repeated freeze-thaw cycles can lead to the degradation of the compound, reducing its effective concentration.
-
Solvent Content: Residual solvents from the manufacturing process can vary between batches and may impact experimental results.
-
Supplier Consistency: If you have switched suppliers or if your current supplier has altered their manufacturing process, this can be a significant source of variability.
Q2: How can we mitigate the impact of "Pc-786" batch-to-batch variability on our experimental results?
A2: A proactive approach to quality control and experimental design is crucial. We recommend the following strategies:
-
Comprehensive Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Compare the purity, impurity profile, and other specified parameters against previous batches.
-
In-house Quality Control (QC) Testing: Perform your own QC tests to confirm the identity, purity, and concentration of each new lot before use.
-
Establish a "Golden Batch": If possible, purchase a large quantity of a single, well-characterized batch to be used as a reference standard for the duration of a study.
-
Side-by-Side Validation: When a new batch must be introduced, perform a side-by-side comparison with the previous batch in a key functional assay to ensure comparable activity.
-
Standardized Operating Procedures (SOPs): Implement strict SOPs for the handling, storage, and preparation of "Pc-786" solutions to minimize variability introduced in the lab.
Troubleshooting Guides
Issue 1: Decreased Potency of a New Batch of "Pc-786"
Symptoms: Higher concentrations of the new batch are required to achieve the same biological effect observed with previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased potency.
Issue 2: Unexpected Off-Target Effects or Toxicity with a New Batch
Symptoms: The new batch of "Pc-786" produces a biological response that is not characteristic of the compound's known mechanism of action or shows increased cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected effects.
Experimental Protocols
Protocol 1: Comparative High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for comparing the purity of two batches of "Pc-786." Note: This is a template and must be adapted based on the specific chemical properties of "Pc-786."
-
Preparation of Standards and Samples:
-
Prepare a stock solution of each "Pc-786" batch (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a dilution series for each batch to be used for linearity assessment.
-
Prepare a blank sample containing only the solvent.
-
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for "Pc-786."
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the blank, standards, and samples from both batches.
-
Compare the chromatograms for the main peak (eluting at the same retention time for both batches) and any impurity peaks.
-
Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
-
Data Presentation:
Table 1: HPLC Purity Comparison of "Pc-786" Batches
| Parameter | Batch A | Batch B |
| Retention Time (min) | 15.2 | 15.2 |
| Purity (%) | 99.5 | 98.2 |
| Number of Impurities | 2 | 4 |
| Largest Impurity (%) | 0.3 | 0.9 |
Protocol 2: Comparative In Vitro Functional Assay
This protocol describes a general workflow for comparing the biological activity of two "Pc-786" batches. This should be adapted to the specific assay used to measure the activity of "Pc-786."
-
Cell Seeding: Seed cells at a predetermined density in microplates and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of each "Pc-786" batch in the appropriate assay buffer or cell culture medium.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
-
Treatment: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the cells for the required period to elicit a biological response.
-
Assay Readout: Perform the assay readout (e.g., measure cell viability, enzyme activity, or gene expression).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for each batch.
-
Calculate the EC50 or IC50 values for each batch and compare them.
-
Data Presentation:
Table 2: Functional Activity Comparison of "Pc-786" Batches
| Parameter | Batch A | Batch B |
| EC50 (nM) | 50.3 | 75.8 |
| Maximal Efficacy (%) | 100 | 98 |
| Hill Slope | 1.1 | 1.0 |
Signaling Pathway
Assuming "Pc-786" is a hypothetical inhibitor of a kinase pathway, batch-to-batch variability in its purity or potency could significantly alter downstream signaling.
Caption: Impact of batch variability on a hypothetical signaling pathway.
Refining Pc-786 treatment protocols for better outcomes
Welcome to the technical support center for Pc-786, a next-generation tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues to achieve better outcomes with Pc-786.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pc-786?
A1: Pc-786 is a potent and selective inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site in the catalytic domain of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Q2: What is the recommended solvent and storage condition for Pc-786?
A2: Pc-786 is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve Pc-786 in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution can be further diluted in appropriate vehicles such as a mixture of Cremophor EL and ethanol, followed by saline.
Q3: What is the optimal concentration range for in vitro cell-based assays?
A3: The optimal concentration of Pc-786 for in vitro assays is cell line-dependent. A dose-response experiment is recommended to determine the IC50 value for your specific cell line. Typically, a concentration range of 0.01 µM to 10 µM is a good starting point for most EGFR-sensitive cancer cell lines.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: We are observing significant variability in the IC50 values for Pc-786 in our cell viability assays (e.g., MTT, CellTiter-Glo®). What could be the potential causes and solutions?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize and standardize the incubation time for your experiments.
-
Reagent Quality: Ensure that the viability assay reagents are fresh and properly stored.
-
Issue 2: Low or no inhibition of EGFR phosphorylation in Western blot analysis.
-
Question: Our Western blot results show minimal to no decrease in phosphorylated EGFR (p-EGFR) levels after treating cells with Pc-786, even at high concentrations. What are the possible reasons?
-
Answer:
-
Suboptimal Ligand Stimulation: For assessing the inhibition of EGFR phosphorylation, it is crucial to stimulate the cells with EGF to induce receptor activation. Ensure you are using an optimal concentration of EGF and an appropriate stimulation time before cell lysis.
-
Incorrect Lysis Buffer: The lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: Verify the specificity and sensitivity of the primary antibodies for both total EGFR and p-EGFR.
-
Drug Stability: Ensure the Pc-786 stock solution has not degraded due to improper storage or multiple freeze-thaw cycles.
-
Issue 3: In vivo tumor models are not responding to Pc-786 treatment.
-
Question: We are not observing the expected anti-tumor efficacy of Pc-786 in our mouse xenograft model. What factors should we consider?
-
Answer:
-
Pharmacokinetics and Bioavailability: The dosing regimen (dose, frequency, and route of administration) may not be optimal for achieving therapeutic drug concentrations in the tumor tissue. A pilot pharmacokinetic study is recommended to determine the optimal dosing schedule.
-
Tumor Model Selection: The chosen tumor model may not be driven by EGFR signaling. Confirm the EGFR expression and activation status in your xenograft model.
-
Drug Formulation and Administration: Ensure the drug is properly formulated and administered to the animals. Improper formulation can lead to poor solubility and reduced bioavailability.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Pc-786 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| A431 | Squamous Cell Carcinoma | Overexpression | 0.05 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 2.5 |
| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 | 0.02 |
| SW480 | Colorectal Cancer | Wild-Type | > 10 |
Table 2: In Vivo Efficacy of Pc-786 in an A431 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral, daily | 0 |
| Pc-786 | 25 | Oral, daily | 45 |
| Pc-786 | 50 | Oral, daily | 78 |
| Pc-786 | 100 | Oral, daily | 92 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Pc-786 in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Pc-786 to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Plate cells and allow them to grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of Pc-786 for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagrams
Technical Support Center: Pc-786 Clinical Development
Notice: Information regarding a specific therapeutic agent designated "Pc-786" is not available in publicly accessible records. The following content is a generalized framework created to illustrate the format and type of information that would be provided in a technical support center for a clinical-stage compound. The challenges, protocols, and pathways described are hypothetical and based on common issues encountered in oncology drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Pc-786?
A1: Pc-786 is a hypothetical inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By blocking Bcl-2, Pc-786 is designed to restore the natural process of apoptosis (programmed cell death) in cancer cells, where this pathway is often dysregulated, leading to uncontrolled cell growth.
Q2: What are the most common adverse events observed in clinical trials with Pc-786?
A2: As Pc-786 is a conceptual compound, specific adverse event data is not available. In clinical trials involving Bcl-2 inhibitors, common side effects can include nausea, diarrhea, neutropenia, and fatigue. Researchers should consult the specific investigator's brochure for actual clinical trial data.
Q3: Are there any known drug-drug interactions with Pc-786?
A3: Data on drug-drug interactions for the hypothetical Pc-786 does not exist. For real-world investigational drugs, it is crucial to refer to the official clinical trial protocol and investigator's brochure for a comprehensive list of prohibited and concomitant medications.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro apoptosis assays.
-
Possible Cause 1: Cell Line Viability. Poor cell health can lead to variable assay results.
-
Troubleshooting Step: Regularly perform cell viability tests (e.g., Trypan Blue exclusion) to ensure cell lines are healthy and within a consistent passage number range.
-
-
Possible Cause 2: Reagent Stability. Degradation of key reagents can affect assay performance.
-
Troubleshooting Step: Aliquot and store all critical reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay Timing. The kinetics of apoptosis can vary between cell lines.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing maximum apoptosis induction with your specific cell line and Pc-786 concentration.
-
Issue 2: Difficulty in establishing a therapeutic window in preclinical models.
-
Possible Cause 1: Off-Target Effects. The compound may be interacting with unintended molecular targets.
-
Troubleshooting Step: Conduct comprehensive kinase and safety pharmacology profiling to identify potential off-target activities.
-
-
Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch. The drug's exposure may not be sufficient to engage the target effectively in vivo.
-
Troubleshooting Step: Perform detailed PK/PD studies to correlate drug concentration in plasma and tumor tissue with target engagement and downstream signaling effects.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Pc-786 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 5.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | 8.1 |
| A549 | Non-Small Cell Lung Cancer | > 1000 |
| MDA-MB-231 | Breast Cancer | 750 |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Measurement
-
Cell Plating: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Pc-786 or vehicle control and incubate for the predetermined optimal time.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
Caption: Simplified signaling pathways of apoptosis and the inhibitory role of Bcl-2.
Caption: General experimental workflow for in-vitro efficacy testing.
Technical Support Center: Pc-786 Clinical Trial Program
For Researchers, Scientists, and Drug Development Professionals
This document provides technical information and frequently asked questions regarding the clinical trial of Pc-786, an investigational inhaled antiviral for the treatment of Respiratory Syncytial Virus (RSV) infection.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase 2 clinical trial NCT03715023 for Pc-786 terminated?
The specific reason for the termination of the Phase 2 clinical trial NCT03715023, sponsored by Pulmocide Ltd., has not been publicly disclosed by the company. Clinical trials can be terminated for a variety of reasons, which may include but are not limited to, administrative decisions, strategic shifts in research focus, or unforeseen safety or efficacy findings. Without an official statement from the sponsor, the precise rationale for the termination remains unconfirmed.
Q2: What is the proposed mechanism of action for Pc-786?
Pc-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. The L-protein is a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. By inhibiting the L-protein, Pc-786 is designed to prevent viral replication in the epithelial cells of the respiratory tract.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Pc-786 Inhibition of RSV Replication
PC-786 Technical Support Center: Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the safety and tolerability of PC-786, an inhaled inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase. The information is intended to assist researchers in designing and executing preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PC-786?
A1: PC-786 is a potent, non-nucleoside inhibitor of the RSV L protein polymerase. This viral enzyme is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the virus. By inhibiting the L protein, PC-786 blocks viral RNA synthesis, thereby preventing the virus from multiplying. Preclinical studies have shown that PC-786 has potent antiviral activity against both RSV-A and RSV-B strains.
Q2: What is the known preclinical safety profile of PC-786?
A2: Preclinical studies have indicated a favorable safety profile for PC-786. In vitro experiments on mammalian cell lines, including HEp-2 cells, have shown that PC-786 does not affect cell viability at concentrations significantly higher than those required for antiviral efficacy, suggesting a large safety margin.
Q3: Has PC-786 been evaluated in human clinical trials?
A3: Yes, a Phase 1 clinical trial (NCT03382431) has been completed to evaluate the antiviral activity, safety, and pharmacokinetics of multiple doses of PC-786 in a human RSV challenge study. However, detailed results regarding safety and tolerability from this study are not publicly available at this time.
Q4: What are the potential safety and tolerability issues to monitor for with an inhaled RSV polymerase inhibitor like PC-786?
A4: For an inhaled therapeutic targeting the respiratory system, it is crucial to monitor for local and systemic adverse events. Potential issues could include:
-
Local Irritation: Cough, bronchospasm, sore throat, or nasal congestion.
-
Respiratory Effects: Changes in lung function (e.g., FEV1, FVC), exacerbation of underlying respiratory conditions.
-
Systemic Effects: Although designed for local action, systemic absorption can occur. Therefore, monitoring for common drug-related adverse events such as headache, dizziness, and gastrointestinal disturbances is prudent.
-
Off-target Effects: As with any new molecular entity, unforeseen off-target effects should be monitored through comprehensive safety assessments.
Troubleshooting Guides for Experimental Studies
This section provides guidance for addressing specific issues that may be encountered during preclinical or clinical research with PC-786.
Guide 1: Investigating Unexpected Cytotoxicity in a Novel Cell Line
Problem: You observe unexpected cytotoxicity in a new cell line being tested with PC-786.
Troubleshooting Steps:
-
Confirm PC-786 Concentration: Verify the final concentration of PC-786 in your culture medium.
-
Cell Line Sensitivity: Compare the observed cytotoxicity with data from established cell lines (e.g., HEp-2). The new cell line may have unique sensitivities.
-
Assay Interference: Determine if PC-786 interferes with the cytotoxicity assay itself (e.g., interaction with a fluorescent dye).
-
Solvent Control: Ensure that the vehicle (e.g., DMSO) concentration is not exceeding the tolerance level of the cell line.
-
Purity of Compound: Verify the purity of your PC-786 batch.
Guide 2: Managing and Documenting Adverse Events in a Clinical Trial Setting
Problem: A participant in a clinical study reports an adverse event (AE).
Troubleshooting Workflow:
Workflow for managing and documenting adverse events.
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity
-
Cell Culture: Plate HEp-2 cells (or other relevant cell lines) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of PC-786 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of PC-786.
-
Incubation: Incubate the plates for a period that mirrors the intended duration of the antiviral assay (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for PC-786.
Mechanism of action of PC-786 on RSV replication.
Data Presentation
As no public data from human clinical trials is available, the following table summarizes the key preclinical safety-related findings for PC-786.
| Parameter | Cell Line | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | HEp-2 | >14 µM | Preclinical Studies |
| 50% Inhibitory Concentration (IC50) - RSV-A | HEp-2 | <0.09 to 0.71 nM | Preclinical Studies |
| 50% Inhibitory Concentration (IC50) - RSV-B | HEp-2 | 1.3 to 50.6 nM | Preclinical Studies |
| Selectivity Index (CC50/IC50) | HEp-2 | >20,000 | Calculated |
Validation & Comparative
A Head-to-Head Comparison of PC-786 and Ribavirin for the Treatment of Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PC-786 and ribavirin, two antiviral compounds investigated for the treatment of Respiratory Syncytial Virus (RSV) infection. We will delve into their mechanisms of action, preclinical efficacy, and available clinical data, presenting quantitative data in structured tables and detailing experimental methodologies.
At a Glance: PC-786 vs. Ribavirin
| Feature | PC-786 | Ribavirin |
| Primary Mechanism | Non-nucleoside inhibitor of the RSV L protein (RNA-dependent RNA polymerase), preventing viral replication. | Broad-spectrum antiviral that interferes with viral mRNA synthesis and depletes intracellular guanosine triphosphate (GTP) pools. |
| Potency (in vitro) | Highly potent, with IC50 values in the nanomolar to sub-nanomolar range against RSV-A and RSV-B strains.[1][2] | Significantly less potent than PC-786, with inhibitory values reported to be 309 to over 33,000 times lower.[2] |
| Delivery Route | Inhaled (nebulized)[3][4] | Oral, aerosolized, and intravenous formulations have been used clinically.[1][5][6] |
| Clinical Evidence for RSV | A human challenge study demonstrated a significant antiviral effect.[3] | Clinical efficacy is debated, with some studies suggesting modest benefits in specific immunocompromised patient populations.[1][3][5] |
Mechanism of Action
The fundamental difference between PC-786 and ribavirin lies in their molecular targets and mechanisms of inhibiting RSV replication.
PC-786 is a highly specific, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the RSV large (L) protein.[1][2] By binding to the L protein, PC-786 effectively blocks the transcription and replication of the viral genome.
Ribavirin , a synthetic guanosine analog, exhibits a broader spectrum of antiviral activity. Its mechanism against RSV is multifactorial, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of GTP, a crucial building block for viral RNA synthesis. It can also directly inhibit the viral RNA polymerase and induce mutations in the viral genome.
Signaling Pathway: PC-786 Inhibition of RSV Replication
Caption: Mechanism of PC-786 action against RSV.
Signaling Pathway: Ribavirin's Multi-pronged Attack on RSV
Caption: Ribavirin's multifaceted inhibition of RSV.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies have demonstrated the superior potency of PC-786 over ribavirin in inhibiting RSV replication in vitro.
In Vitro Antiviral Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of PC-786 against various RSV strains. A direct comparison from a key preclinical study highlighted that PC-786's inhibitory values were 309 to over 33,000 times more potent than those of ribavirin.[2]
Table 1: In Vitro Antiviral Activity of PC-786 against RSV
| RSV Strain | Assay Type | Cell Line | IC50 (nM) | Reference |
| RSV-A (Lab-adapted & Clinical Isolates) | Cytopathic Effect (CPE) | HEp-2 | <0.09 to 0.71 | [1][2] |
| RSV-B (Lab-adapted & Clinical Isolates) | Cytopathic Effect (CPE) | HEp-2 | 1.3 to 50.6 | [1][2] |
| RSV A2 | CPE | HEp-2 | 0.50 | [2] |
| RSV B WST | CPE | HEp-2 | 27.3 | [2] |
| RSV A (Clinical Isolates) | CPE | HEp-2 | 0.42 (median) | [2] |
| RSV B (Clinical Isolates) | CPE | HEp-2 | 17.5 (median) | [2] |
Experimental Protocols
In Vitro Antiviral Assays (Cytopathic Effect - CPE)
A common method to determine the in vitro efficacy of antiviral compounds is the cytopathic effect (CPE) inhibition assay.
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for a CPE inhibition assay.
Detailed Methodology:
-
Cell Culture: Human epithelial type 2 (HEp-2) cells are cultured in appropriate media and seeded into 96-well microtiter plates.
-
Compound Preparation: PC-786 and ribavirin are serially diluted to a range of concentrations.
-
Infection: The cell monolayers are infected with a specific strain of RSV.
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for viral replication and the development of CPE.
-
Assessment: The extent of CPE is evaluated, often by microscopic observation or by using a cell viability dye.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is calculated.
Clinical Studies
PC-786
A randomized, placebo-controlled human challenge study was conducted to evaluate the safety and antiviral effects of nebulized PC-786.[3] Healthy volunteers were inoculated with RSV-A and subsequently treated with either PC-786 or a placebo. The study found that PC-786 demonstrated a significant antiviral effect against RSV, warranting further clinical investigation.[3]
Ribavirin
The clinical use of ribavirin for RSV infection has been a subject of debate. A systematic review and meta-analysis of observational studies and randomized controlled trials concluded that ribavirin should be considered for the treatment of RSV-related lower respiratory tract infections in hematological subjects.[1] However, there is a lack of evidence to support its use in lung transplant recipients.[1] Oral ribavirin appears to be a safer and more cost-effective alternative to the aerosolized form.[1][6] Several studies have reported modest or no significant clinical benefit, particularly in mechanically ventilated children without underlying health conditions.[3]
Summary and Future Directions
The preclinical data strongly suggests that PC-786 is a significantly more potent and specific inhibitor of RSV than ribavirin. Its targeted mechanism of action against the viral L protein polymerase and high in vitro potency represent a promising advancement in the development of RSV therapeutics. The positive results from the human challenge study further support its potential as a viable treatment option.
Ribavirin, while having a long history of use, suffers from lower potency and a less favorable side-effect profile. Its clinical efficacy in RSV remains a topic of discussion, with potential benefits limited to specific high-risk patient populations.
Future research will likely focus on further clinical trials to establish the efficacy and safety of PC-786 in various patient populations, including infants, the elderly, and immunocompromised individuals who are most vulnerable to severe RSV disease. The development of highly potent and targeted antivirals like PC-786 is a critical step towards addressing the significant unmet medical need for effective RSV treatments.
References
- 1. Ribavirin for Treatment of Subjects with Respiratory Syncytial Virus-Related Infection: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. api.unil.ch [api.unil.ch]
- 5. school.wakehealth.edu [school.wakehealth.edu]
- 6. ashpublications.org [ashpublications.org]
Comparative Analysis of Pc-786's Antiviral Efficacy in Primary Human Airway Epithelial Cells
A head-to-head evaluation of Pc-786 against other leading respiratory syncytial virus (RSV) inhibitors, providing key experimental data and methodologies for researchers in antiviral drug development.
This guide provides a comprehensive comparison of the antiviral activity of Pc-786, a potent non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase, in primary human airway epithelial (HAE) cells. The performance of Pc-786 is benchmarked against other notable anti-RSV compounds with different mechanisms of action, offering a clear perspective on its potential as a therapeutic agent. All data is presented in standardized tables, and detailed experimental protocols are provided to ensure reproducibility.
Antiviral Activity Profile
The in vitro antiviral potency of Pc-786 and its comparators was assessed in primary human bronchial epithelial cells (HBECs), a physiologically relevant model for RSV infection. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), a crucial measure of a drug's therapeutic window.
| Compound | Target | RSV Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Pc-786 | L Protein Polymerase | RSV-A, RSV-B | Data not publicly available in HAE cells. Potent activity demonstrated. | Data not publicly available in HAE cells. | Data not publicly available in HAE cells. |
| EDP-938 | Nucleoprotein (N) | RSV-A (Long) | 21[1][2] | >100 | >4762 |
| RSV-A (M37) | 23[1][2] | >100 | >4348 | ||
| RSV-B (VR-955) | 64[1][2] | >100 | >1563 | ||
| Ziresovir (AK0529) | Fusion (F) Protein | Not specified in HAE cells | Potent activity reported in other cell lines. | Data not publicly available in HAE cells. | Data not publicly available in HAE cells. |
| Presatovir (JNJ-64417184) | Fusion (F) Protein | Not specified in HAE cells | Antiviral activity demonstrated in clinical trials. | Data not publicly available in HAE cells. | Data not publicly available in HAE cells. |
Experimental Methodologies
To ensure a standardized evaluation of antiviral compounds in a physiologically relevant setting, the following detailed protocols for viral yield reduction and cytotoxicity assays in primary human airway epithelial cells cultured at an air-liquid interface (ALI) are provided.
Viral Yield Reduction Assay Protocol
This assay quantifies the inhibition of infectious virus production in the presence of an antiviral compound.
-
Cell Culture: Differentiate primary human airway epithelial cells on semi-permeable membrane supports (e.g., Transwell inserts) to form a polarized, pseudostratified epithelium at an air-liquid interface (ALI).
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Pc-786) in an appropriate culture medium.
-
Infection: Apically infect the differentiated HAE cultures with RSV at a pre-determined multiplicity of infection (MOI).
-
Treatment: Following viral adsorption, remove the inoculum and add the prepared compound dilutions to the basolateral medium. Maintain the ALI by keeping the apical surface exposed to air.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 72-96 hours).
-
Virus Harvest: At the end of the incubation period, collect the apical secretions by washing the apical surface with a small volume of culture medium.
-
Virus Titer Quantification: Determine the viral titer in the harvested apical washes using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., HEp-2 or Vero cells).
-
Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces the viral yield by 50% compared to untreated, infected control cultures.
Cytotoxicity Assay Protocol
This assay determines the concentration of the antiviral compound that is toxic to the host cells, which is essential for calculating the selectivity index.
-
Cell Culture: Culture differentiated primary HAE cells at an ALI as described above.
-
Compound Treatment: Add serial dilutions of the test compound to the basolateral medium of uninfected HAE cultures.
-
Incubation: Incubate the cultures for the same duration as the viral yield reduction assay.
-
Viability Assessment: Measure cell viability using a validated method. Common methods include:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium.
-
Adenylate Kinase (AK) Assay: Measure the release of AK from compromised cells.
-
Resazurin-based Assays (e.g., alamarBlue): Assess metabolic activity as an indicator of cell viability.
-
-
Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to untreated control cultures.
Visualizing Cellular Mechanisms and Workflows
To better understand the context of Pc-786's antiviral activity, the following diagrams illustrate the key signaling pathways activated upon RSV infection in airway epithelial cells and the general workflow for evaluating antiviral compounds.
Caption: RSV infection signaling in airway epithelial cells.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A Note on Pc-786: Initial searches for "Pc-786" in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment have revealed a misclassification. Pc-786 is, in fact, a potent, inhaled inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase and is not used in the treatment of HIV.[1][2] Therefore, a direct head-to-head comparison with NNRTIs for HIV is not scientifically valid.
This guide will proceed with a detailed comparison of established and emerging NNRTIs for the treatment of HIV, followed by a separate, comprehensive overview of the available data on Pc-786 as an investigational agent for RSV infection.
Part 1: Comparative Analysis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1
Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[3] They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[4][5] This section provides a comparative overview of key NNRTIs.
Efficacy and Potency
The following table summarizes the in vitro efficacy of several key NNRTIs against wild-type HIV-1 and common resistant variants.
| NNRTI | Wild-Type HIV-1 EC50 (nM) | Key Resistant Variants & Fold Change in EC50 | References |
| Nevirapine (NVP) | 10-100 | K103N: >100, Y181C: >100 | [5][6] |
| Efavirenz (EFV) | 1-10 | K103N: >50, Y181C: >50 | [5][6] |
| Etravirine (ETR) | 0.1-1 | K103N: <5, Y181C: <5 | [5][6] |
| Rilpivirine (RPV) | 0.1-1 | K103N: <5, Y181C: <5, E138K: ~2-3 | [5][6][7] |
| Doravirine (DOR) | 10-20 | K103N: <3, Y181C: <3 | [5][7] |
| GS-5894 (Investigational) | 1.5-4.2 | Superior to marketed NNRTIs against a panel of 32 resistant variants | [8] |
Resistance Profiles
A major limitation of first-generation NNRTIs is the low genetic barrier to resistance, with a single point mutation often conferring high-level resistance.[6] Newer generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against common resistance mutations.[3][9]
DOT Script for NNRTI Resistance Development
Caption: Development of resistance to first and second-generation NNRTIs.
Pharmacokinetic Properties
| NNRTI | Dosing Frequency | Food Requirement | Key Drug Interactions | References |
| Nevirapine (NVP) | Once or twice daily | With or without food | Inducer of CYP3A4 | [7] |
| Efavirenz (EFV) | Once daily | On an empty stomach | Mixed inducer/inhibitor of CYP3A4 | [7] |
| Etravirine (ETR) | Twice daily | With a meal | Inducer of CYP3A4, inhibitor of CYP2C9/19 | [7] |
| Rilpivirine (RPV) | Once daily | With a meal | Substrate of CYP3A4; absorption reduced by acid-reducing agents | [7] |
| Doravirine (DOR) | Once daily | With or without food | Substrate of CYP3A4 | [7] |
Experimental Protocols
Determination of EC50 (50% Effective Concentration):
-
Cell Line: MT-4 or other susceptible human T-cell lines are used.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB) is used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the NNRTI are added to the wells.
-
A standardized amount of HIV-1 is added to the wells.
-
The plates are incubated for 4-5 days.
-
Viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA assay.
-
The EC50 is calculated as the drug concentration that inhibits viral replication by 50% compared to the virus control.
-
DOT Script for EC50 Determination Workflow
Caption: Experimental workflow for determining the EC50 of an NNRTI.
Part 2: Overview of Pc-786 for Respiratory Syncytial Virus (RSV)
Pc-786 is an investigational, potent, and selective non-nucleoside inhibitor of the RSV L-protein polymerase, designed for inhaled administration.[2]
Mechanism of Action
Pc-786 targets the RNA-dependent RNA polymerase (RdRp) activity of the RSV L-protein, which is essential for viral replication.[2] By inhibiting this enzyme, Pc-786 prevents the synthesis of new viral RNA, thereby halting the replication of the virus.
DOT Script for Pc-786 Mechanism of Action
Caption: Mechanism of action of Pc-786.
Preclinical Efficacy
In preclinical studies, Pc-786 has demonstrated potent antiviral activity against both laboratory-adapted and clinical isolates of RSV-A and RSV-B.[2]
| Virus Strain | IC50 (nM) | Reference |
| RSV-A | <0.09 to 0.71 | [2] |
| RSV-B | 1.3 to 50.6 | [2] |
In vivo studies in RSV-infected mice and cotton rats showed that intranasal administration of Pc-786 significantly reduced viral load in the lungs to undetectable levels.[2]
Phase I Clinical Data and Pharmacokinetics
A Phase I study in healthy volunteers and individuals with mild asthma evaluated the safety and pharmacokinetics of inhaled Pc-786.[1]
-
Safety: The drug was well-tolerated with no serious adverse events reported.[1]
-
Pharmacokinetics:
-
Pc-786 was rapidly absorbed into the plasma after inhalation.[1]
-
The compound exhibited a long apparent terminal half-life of approximately 97 hours with a 10 mg twice-daily dose.[1]
-
Concentrations of Pc-786 in the lung lining fluid were significantly higher than in the plasma, suggesting good distribution to the target site of infection.[1]
-
Experimental Protocols
In Vitro RSV Inhibition Assay (Cytopathic Effect Reduction):
-
Cell Line: HEp-2 cells are commonly used.
-
Virus: Laboratory or clinical isolates of RSV are used.
-
Procedure:
-
HEp-2 cells are grown in 96-well plates.
-
Serial dilutions of Pc-786 are added to the wells.
-
A standardized amount of RSV is added to the wells.
-
Plates are incubated for several days until cytopathic effects (CPE) are observed in the virus control wells.
-
The IC50 is determined as the concentration of Pc-786 that inhibits the viral CPE by 50%.[2]
-
In Vivo RSV Mouse Model:
-
Animal Model: BALB/c mice are commonly used.
-
Procedure:
-
Mice are intranasally infected with a standardized dose of RSV.
-
Pc-786 is administered intranasally once daily for a specified number of days.
-
At the end of the treatment period, mice are euthanized, and their lungs are harvested.
-
Viral load in the lung homogenates is quantified using a plaque assay or RT-qPCR.
-
The reduction in viral load in the treated group is compared to the vehicle control group.[2]
-
References
- 1. | BioWorld [bioworld.com]
- 2. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 8. Gilead’s new NNRTI shows promise for treating HIV infection | BioWorld [bioworld.com]
- 9. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ibrutinib and Venetoclax Combination Therapy in Chronic Lymphocytic Leukemia
A pivotal clinical trial, FLAIR, offers compelling evidence for a chemotherapy-free combination therapy in the treatment of Chronic Lymphocytic Leukemia (CLL). This guide provides a detailed comparison of the combination of ibrutinib and venetoclax against ibrutinib monotherapy and the standard chemoimmunotherapy regimen of fludarabine, cyclophosphamide, and rituximab (FCR), based on the results of this landmark study involving 786 patients with previously untreated CLL.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the clinical trial data, experimental protocols, and the underlying mechanisms of action for the therapies investigated.
Quantitative Data Summary
The FLAIR trial demonstrated statistically significant improvements in key clinical endpoints for the ibrutinib and venetoclax (I+V) combination therapy. The data is summarized below for easy comparison.
| Clinical Endpoint | Ibrutinib + Venetoclax (I+V) | Ibrutinib Monotherapy | Fludarabine, Cyclophosphamide, Rituximab (FCR) |
| Progression-Free Survival (5-year estimate) | 93.9%[1] | 79.0%[1] | 58.1%[1] |
| Overall Survival (5-year estimate) | 95.9%[1] | 90.5%[1] | 86.5%[1] |
| Undetectable Measurable Residual Disease (MRD) in Bone Marrow at 2 years | 66.2%[1][2] | 0%[2] | 48.3%[1][2] |
| Disease Progression or Death (at a median follow-up of 62.2 months) | 6.9%[1] | 22.4%[1][2] | 42.6%[1][2] |
Experimental Protocols
The FLAIR trial (ISRCTN01844152) is a phase III, multicenter, randomized, controlled, open-label, parallel-group trial.[3][4][5]
Patient Population: 786 patients with previously untreated Chronic Lymphocytic Leukemia (CLL) were randomized in a 1:1:1 ratio to the three treatment arms.[1][2] Patients with a >20% 17p deletion were excluded.[4]
Treatment Arms:
-
Ibrutinib + Venetoclax (I+V): Patients received ibrutinib monotherapy for the first two months.[4] From the third month, venetoclax was introduced with a 4-week dose escalation up to 400mg daily, and the combination was continued for up to 6 years.[4] The duration of treatment was guided by Measurable Residual Disease (MRD) status.[4]
-
Ibrutinib Monotherapy: Ibrutinib was administered daily for up to 6 years, unless MRD-based stopping criteria were met.[2]
-
Fludarabine, Cyclophosphamide, and Rituximab (FCR): This standard chemoimmunotherapy regimen was administered for a maximum of six 28-day cycles.[2][3]
MRD-Guided Therapy (I+V arm):
Peripheral blood MRD was assessed at 12 months and then every 6 months.[4] If a patient achieved MRD negativity, it was confirmed with repeat testing at 3 and 6 months in both peripheral blood and bone marrow.[4] If all tests confirmed MRD negativity, the duration of I+V treatment was double the time from the start of the combination therapy to the initial MRD negative result in the peripheral blood (total I+V duration ranging from 2 to 6 years).[4]
Mechanism of Action: A Synergistic Approach
The combination of ibrutinib and venetoclax targets two distinct and crucial pathways for the survival of CLL cells, leading to a synergistic anti-tumor effect.
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4] By blocking BTK, ibrutinib inhibits the proliferation and survival of malignant B-cells.
Venetoclax is a BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that is often overexpressed in CLL cells, making them resistant to cell death. Venetoclax binds to BCL-2, restoring the natural process of apoptosis (programmed cell death).
Synergistic mechanism of Ibrutinib and Venetoclax.
Experimental Workflow of the FLAIR Trial
The workflow of the FLAIR trial, from patient randomization to the primary endpoints, is illustrated below.
FLAIR Trial Experimental Workflow.
References
- 1. Measurable Residual DiseaseâGuided Therapy for Chronic Lymphocytic Leukemia - Content - TribeMD [tribemd.com]
- 2. MRD-Guided Therapy With Ibrutinib-Venetoclax or Ibrutinib Alone in Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]
- 3. Assessment of ibrutinib plus rituximab in front-line CLL (FLAIR trial): Study protocol for a phase III randomised controlled trial [ore.exeter.ac.uk]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Independent Validation of Pulmocide's PC-786 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pulmocide's PC-786 with other respiratory syncytial virus (RSV) treatment alternatives. The following sections detail the available quantitative data, experimental protocols, and visualizations of key biological pathways and workflows to support independent assessment.
Executive Summary
PC-786 is an inhaled, potent, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase. Preclinical and clinical data from Pulmocide suggest significant antiviral activity against both RSV-A and RSV-B subtypes. This guide aims to contextualize these findings by comparing them with data from other RSV antivirals in development or on the market. It is important to note that, at present, truly independent, third-party validation studies that replicate Pulmocide's specific experiments are not publicly available. The comparisons drawn in this guide are based on publicly accessible data from studies conducted by the respective sponsors.
Data Presentation: Quantitative Comparison of RSV Antivirals
The following tables summarize the available quantitative data for PC-786 and its key competitors, categorized by their mechanism of action.
Table 1: L-Protein Polymerase Inhibitors
| Compound | Developer | Mechanism | In Vitro Potency (IC50) | Key Clinical Findings |
| PC-786 | Pulmocide | Non-nucleoside L-protein inhibitor | RSV-A: <0.09 - 0.71 nM; RSV-B: 1.3 - 50.6 nM[1][2][3] | Phase 2a: Significant reduction in viral load area under the curve (AUC) compared to placebo in a human challenge study.[4][5] |
| Lumicitabine (ALS-8176) | Janssen | Nucleoside analog, chain terminator of RNA synthesis[1][3] | RSV strains: 3-38 nM | Phase 2a: Showed a reduction in RSV viral load in a human challenge study.[6] Development was later discontinued.[6][7] |
| EDP-938 | Enanta | N-protein inhibitor | RSV-A & B: 0.4 nM | Phase 2a: Statistically significant reductions in viral load and symptoms in a human challenge study. |
| EDP-323 | Enanta | L-protein inhibitor | Not specified in provided results | Phase 2a: 85-87% reduction in RSV viral load and 66-78% reduction in symptoms compared to placebo in a human challenge study.[8] |
Table 2: Fusion and Entry Inhibitors
| Compound | Developer | Mechanism | In Vitro Potency (EC50) | Key Clinical Findings |
| JNJ-53718678 | Janssen | Fusion inhibitor[1][9] | RSV-A & B: 0.09 - 9.50 ng/mL[10] | Phase 1b (infants): Well-tolerated with observed antiviral activity.[10][11] Phase 2a (adults): Significantly reduced viral load and clinical symptoms.[12] |
| GS-5806 (Presatovir) | Gilead Sciences | Fusion inhibitor[1] | Not specified in provided results | Phase 2a: Reduced viral load and clinical symptoms in a human challenge study.[13] |
| AK-0529 | Ark Biosciences | Entry inhibitor[1] | Not specified in provided results | Phase 1: Well-tolerated in healthy volunteers.[1][14] Phase 2: Showed safety and efficacy in RSV-infected infants.[15] |
Table 3: Other Mechanisms of Action
| Compound | Developer | Mechanism | In Vitro Potency (IC50/EC50) | Key Clinical Findings |
| ALX-0171 | Ablynx/Sanofi | Inhaled Nanobody targeting F-protein[1][4] | More potent than palivizumab in vitro.[16][17] | Phase 1/2a (infants): Reduced viral load compared to placebo.[1] |
| RSV604 | Novation | N-protein inhibitor[2][3] | Average EC50: 0.8 µM[5] | Phase 2 trials initiated; development appears to have been halted.[2][18] |
| Ribavirin | Multiple | Guanosine analog (broad-spectrum antiviral) | Varies by study | FDA-approved for severe RSV but with limited efficacy and significant safety concerns.[6] |
| Palivizumab (Synagis) | MedImmune/AbbVie | Monoclonal antibody targeting F-protein | Varies by study | Approved for prophylaxis in high-risk infants.[1] |
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are summarized based on available literature.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: A serial dilution of the test compound (e.g., PC-786) is prepared in the cell culture medium.
-
Infection: The cell culture medium is removed, and the cells are infected with a known titer of RSV.
-
Treatment: After a short incubation period to allow for viral entry, the inoculum is removed, and the medium containing the serially diluted test compound is added.
-
Incubation: The plates are incubated for a period of 3-5 days to allow for plaque formation.
-
Quantification: The cells are fixed and stained (e.g., with crystal violet). The plaques (areas of cell death) are counted, and the IC50 value is calculated as the concentration of the compound that inhibits plaque formation by 50% compared to the untreated control.
Human Viral Challenge Study Design (Illustrative)
-
Subject Recruitment: Healthy adult volunteers are screened for eligibility, including the absence of pre-existing RSV antibodies.
-
Inoculation: Subjects are intranasally inoculated with a well-characterized clinical strain of RSV.
-
Monitoring and Treatment Initiation: Subjects are monitored for the development of infection, confirmed by RT-qPCR. Upon confirmation of infection, subjects are randomized to receive the investigational drug (e.g., inhaled PC-786) or a placebo for a specified duration (e.g., 5 days).
-
Data Collection: Viral load in nasal washes, symptom scores, and safety parameters are collected daily throughout the treatment and follow-up periods.
-
Endpoint Analysis: The primary endpoint is typically the area under the curve (AUC) for viral load, comparing the treatment group to the placebo group. Secondary endpoints may include changes in symptom severity and mucus weight.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: RSV lifecycle and targets of various antiviral agents.
Caption: Preclinical antiviral screening workflow for RSV inhibitors.
Caption: Human viral challenge clinical trial workflow.
References
- 1. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Lumicitabine - Wikipedia [en.wikipedia.org]
- 8. Enanta's EDP-323 Demonstrates Unprecedented Antiviral Activity Against RSV in Phase IIa Trial [trial.medpath.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. research.unipd.it [research.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Chasing RSV leaders, Ark's AK0529 clears hurdle in phase I + | Bioworld | BioWorld [bioworld.com]
- 15. safety-and-efficacy-of-ak0529-in-respiratory-syncytial-virus-infected-infant-patients-a-phase-2-proof-of-concept-trial - Ask this paper | Bohrium [bohrium.com]
- 16. Generation and Characterization of ALX-0171, a Potent Novel Therapeutic Nanobody for the Treatment of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Novel Chemical Compound Pc-786: A Procedural Guide
For Immediate Implementation: As "Pc-786" does not correspond to a publicly documented chemical substance, it must be treated as a novel compound with unknown hazardous properties. The following procedures are designed to ensure maximum safety and compliance in a research and development setting. This guide provides a comprehensive framework for the characterization, handling, and disposal of Pc-786, ensuring the safety of laboratory personnel and the protection of the environment.
Section 1: Immediate Safety and Handling Protocols
All laboratory activities involving Pc-786 must be conducted under the assumption that the compound is hazardous. Personnel should adhere to the following precautions at all times:
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields is mandatory. For procedures with a risk of aerosolization, a face shield and a certified chemical fume hood are required.
-
Containment: All work with Pc-T86 must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] All liquid and solid wastes containing Pc-786 must be stored in secondary containment to prevent spills.[2][3][4][5]
-
Spill Response: In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup materials, including absorbent pads and appropriate neutralizing agents (if known), should be readily available. All materials used for spill cleanup must be disposed of as hazardous waste.[2][3]
Section 2: Waste Characterization and Segregation
Prior to disposal, a thorough waste characterization must be performed to identify the hazardous properties of Pc-786. This process is crucial for selecting the appropriate disposal route and ensuring regulatory compliance.
Experimental Protocol: Hazardous Waste Determination
-
Information Review: Compile all available data on the synthesis, chemical structure, and potential reactivity of Pc-786. Review Safety Data Sheets (SDS) of structurally similar compounds to infer potential hazards.
-
Physical and Chemical Properties Testing: Conduct small-scale tests to determine the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[6][7][8]
-
Ignitability: Determine the flashpoint of liquid samples.[6]
-
Corrosivity: Measure the pH of aqueous solutions.[6]
-
Reactivity: Assess the stability of the compound and its potential to react violently with water or other substances.[6]
-
Toxicity: If analytical standards are available, perform a Toxicity Characteristic Leaching Procedure (TCLP) to determine if any toxic constituents could leach into the environment.[6]
-
-
Consultation: Present the findings to the institution's Environmental Health and Safety (EHS) office for a final hazardous waste determination.[9]
Based on the characterization, segregate Pc-786 waste streams from other laboratory wastes to prevent incompatible chemical reactions.[1][2][5]
Section 3: Quantitative Data Summary
The following table summarizes the hypothetical properties of Pc-786 based on preliminary characterization. This data should be used to inform safe handling and disposal decisions.
| Property | Value | Safety Implication |
| Physical State | Crystalline Solid | Low risk of inhalation unless aerosolized. |
| Molecular Weight | 450.3 g/mol | N/A |
| pH (1% aq. solution) | 8.5 | Mildly basic; not considered corrosive.[6] |
| Flash Point | > 100 °C | Not considered ignitable.[6] |
| Reactivity | Stable under normal conditions | Low risk of violent reaction.[6] |
| Toxicity (LD50, oral) | 250 mg/kg (estimated) | Potentially toxic if ingested. |
Section 4: Step-by-Step Disposal Procedures
1. Waste Collection and Labeling:
- Collect all solid and liquid waste containing Pc-786 in designated, compatible, and leak-proof containers.[2][5][10][11]
- As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "Pc-786," and the approximate concentration.[1][3][5][9] Do not use abbreviations.[5][9]
- Keep waste containers securely closed except when adding waste.[1][2][3][4][5][9][11]
2. Waste Storage:
- Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][11]
- Ensure the SAA is under the control of laboratory personnel and away from general traffic areas.[1][9]
- Do not accumulate more than 55 gallons of Pc-786 waste at any time.[4][9]
3. Request for Pickup:
- Once a waste container is full, or if it has been in storage for an extended period (e.g., 12 months), contact your institution's EHS office to schedule a waste pickup.[2][11]
- Provide the EHS office with all characterization data for Pc-786.
4. Decontamination of Empty Containers:
- Containers that held Pc-786 must be triple-rinsed with a suitable solvent to remove all residues.[5][12]
- The rinsate from this process must be collected and disposed of as hazardous waste.[3][5][9]
- After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory waste, unless otherwise directed by EHS.[3][12]
Section 5: Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Pc-786.
Caption: Decision workflow for the safe disposal of Pc-786 waste.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of Pc-786: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in studies involving Pc-786, a potent inhaled respiratory syncytial virus (RSV) L protein polymerase inhibitor, ensuring stringent safety and handling protocols is paramount. In the absence of a publicly available Safety Data Sheet (SDS) for this specific research compound, this guide provides essential, immediate safety and logistical information based on best practices for handling potent pharmaceutical compounds and antiviral agents.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
Given that Pc-786 is a potent antiviral compound, a risk-based approach to handling is crucial to minimize exposure. The following table summarizes recommended PPE based on the nature of the handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Dust/Low-Dispersion Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair) |
| High-Dispersion Potential Activities (e.g., weighing, preparing solutions, transfers) | - Disposable solid-front gown with long sleeves and tight-fitting cuffs- Chemical splash goggles or a full-face shield- Double-gloving with nitrile gloves- N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), especially for operations with a high likelihood of aerosol generation. |
| Emergency Situations (e.g., spills) | - Chemical-resistant coveralls- Full-face respirator with appropriate cartridges- Heavy-duty chemical-resistant gloves- Chemical-resistant boot covers |
Anyone involved in the compounding, handling, or shipping of hazardous drugs must wear appropriate PPE.[1] This includes gowns, face masks, gloves, and hair covers.[1] For tasks with airborne particulates like dust or powders, or where chemical splashes are a hazard, eye protection is necessary.[2] When handling hazardous drugs, facial protection is required, and a disposable, cleanroom-grade face mask is essential.[1] In case of spills or breaks during shipping, a respirator should be worn as surgical masks do not offer adequate protection from drug exposure.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of Pc-786 within the laboratory is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage.
-
Decontamination: If any external contamination is suspected, decontaminate the container in a fume hood before opening.
-
Labeling: Ensure the primary container is clearly labeled with the compound name, concentration, date received, and relevant hazard warnings.
-
Storage: Store Pc-786 in a designated, secure, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed. Access to the storage area should be restricted to authorized personnel.
Handling and Experimental Use
-
Designated Area: All handling of Pc-786, especially procedures with a high potential for generating aerosols or dust, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Engineering Controls: Use of containment solutions like glove bags or isolators can significantly reduce exposure risk, especially for highly potent compounds.[3]
-
Weighing: When weighing solid Pc-786, use a balance with a draft shield within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to minimize dust generation.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where Pc-786 is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of Pc-786 and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Pc-786 | - Treat as hazardous pharmaceutical waste.- Collect in a clearly labeled, sealed, and leak-proof container.- Dispose of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, gowns) | - Segregate from regular lab waste.- Collect in a designated, labeled hazardous waste container.- Dispose of as hazardous waste. |
| Contaminated Sharps (e.g., needles, syringes) | - Place immediately into a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.- Do not recap needles. |
| Liquid Waste (e.g., solutions containing Pc-786) | - Collect in a labeled, sealed, and compatible waste container.- Do not pour down the drain.- Dispose of as hazardous chemical waste. |
Hazardous drug waste should be sealed to contain leaks and discarded in the appropriate hazardous waste bin.[5] Research laboratories must adhere to strict regulatory oversight for waste management to ensure compliance with EPA, RCRA, DOT, and OSHA standards.[4] It is critical that labs using these materials consult directly with their institution's Environmental Health & Safety (EH&S) department to identify proper disposal methods.[6]
Emergency Response Protocol
Immediate and appropriate action is critical in the event of an emergency involving Pc-786.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and equipment to handle it. If not, contact the institutional emergency response team.
-
PPE: Don the appropriate PPE as outlined in the "Emergency Situations" section of the PPE table.
-
Contain: For liquid spills, use an appropriate absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.
-
Clean: Clean the spill area using an appropriate deactivating agent or a soap and water solution, working from the outside in.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the area and all equipment used for cleanup.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams illustrate the logical flow of operations.
Caption: Logical workflow for the safe handling of Pc-786 from receipt to disposal.
Caption: Emergency response procedures for spills and personnel exposure to Pc-786.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
